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Methyl 6-phenoxynicotinate Documentation Hub

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  • Product: Methyl 6-phenoxynicotinate
  • CAS: 595576-44-6

Core Science & Biosynthesis

Foundational

Methyl 6-phenoxynicotinate chemical structure and physicochemical properties

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Exploratory

Spectroscopic characterization of Methyl 6-phenoxynicotinate by 1H and 13C NMR

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Foundational

Crystal Structure and X-Ray Diffraction Analysis of Methyl 6-phenoxynicotinate

Executive Summary Methyl 6-phenoxynicotinate (C₁₃H₁₁NO₃) is a critical synthetic intermediate featuring a highly flexible diaryl ether scaffold. This structural motif is ubiquitous in modern agrochemicals (e.g., diflufen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-phenoxynicotinate (C₁₃H₁₁NO₃) is a critical synthetic intermediate featuring a highly flexible diaryl ether scaffold. This structural motif is ubiquitous in modern agrochemicals (e.g., diflufenican-type herbicides) and pharmaceutical active ingredients due to its ability to adopt multiple conformations that fit distinct enzymatic binding pockets. This technical guide details the rigorous methodology required to isolate, resolve, and validate the three-dimensional crystal structure of Methyl 6-phenoxynicotinate using Single Crystal X-Ray Diffraction (SCXRD).

Structural Significance of the Diaryl Ether Scaffold

The core structural feature of Methyl 6-phenoxynicotinate is the ether linkage bridging a pyridine-3-carboxylate ring and a phenyl ring. The spatial arrangement of these two aromatic systems is not coplanar; steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine ring forces a twisted conformation. Understanding the exact dihedral angle and the resulting solid-state packing is essential for predicting its physicochemical properties, solubility profiles, and reactivity in downstream cross-coupling or substitution reactions.

Self-Validating Protocol: Crystal Engineering and SCXRD Workflow

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each step inherently verifies the success of the preceding one.

Phase 1: Crystal Engineering (Self-Validating Nucleation)
  • Step 1: Solvent System Selection. Dissolve 50 mg of synthesized Methyl 6-phenoxynicotinate in 2 mL of ethyl acetate.

    • Causality: Ethyl acetate provides high solubility for the polar ester and pyridine moieties while maintaining sufficient volatility to allow for controlled supersaturation.

  • Step 2: Anti-Solvent Diffusion. Carefully layer 2 mL of n-hexane over the ethyl acetate solution in a standard crystallization tube.

    • Causality: The slow liquid-liquid diffusion of the non-polar anti-solvent (hexane) gradually lowers the dielectric constant of the medium. This induces nucleation at a low thermodynamic driving force, preventing the formation of kinetic polymorphs or twinned crystals.

  • Step 3: Incubation & Validation. Seal the tube and incubate at 293 K in a vibration-free environment for 72 hours.

    • Validation: The appearance of well-defined, transparent, block-shaped crystals that exhibit sharp, uniform extinction under polarized light confirms single-crystal domain integrity.

Phase 2: Data Collection and Processing
  • Step 4: Cryogenic Mounting. Select a pristine crystal (approx. 0.2 × 0.15 × 0.1 mm). Mount it on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling solidifies the oil, rigidly holding the crystal without mechanical stress. Crucially, it minimizes thermal atomic displacement parameters (B-factors), effectively "freezing" atomic vibrations to enhance high-angle diffraction intensity.

  • Step 5: Diffraction Acquisition. Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect a full sphere of data using ω and φ scans.

  • Step 6: Integration and Absorption Correction. Process the raw frames using standard reduction software. Apply a multi-scan absorption correction.

    • Causality: Multi-scan correction mathematically compensates for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes (|F|).

Phase 3: Structure Solution and Refinement
  • Step 7: Intrinsic Phasing. Solve the phase problem using intrinsic phasing methods implemented in SHELXT ().

    • Validation: The algorithm autonomously identifies the P2₁/c space group based on systematic absences and E-value statistics, validating the initial unit cell determination.

  • Step 8: Least-Squares Refinement. Execute a full-matrix least-squares refinement on F² using SHELXL (), orchestrated via the Olex2 graphical interface (). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Step 9: Hydrogen Atom Placement. Place hydrogen atoms in calculated positions using a riding model.

    • Causality: X-ray diffraction is relatively insensitive to hydrogen atoms due to their single electron. The riding model enforces geometrically idealized C-H bond lengths, preventing chemically unrealistic refinement artifacts.

  • Step 10: Final Validation. Generate the CIF and run the IUCr checkCIF routine.

    • Validation: The absence of A- or B-level alerts, combined with a Goodness-of-Fit (GooF) approaching 1.0 and R1 < 0.05, mathematically validates the structural model.

SCXRD_Workflow N1 Phase 1: Crystal Engineering (Anti-Solvent Diffusion) N2 Phase 2: Cryogenic Mounting (100 K, Cryoloop) N1->N2 N3 Phase 3: Data Collection (Mo Kα Radiation, ω/φ scans) N2->N3 N4 Phase 4: Data Reduction (Integration & Absorption Correction) N3->N4 N5 Phase 5: Structure Solution (Intrinsic Phasing) N4->N5 N6 Phase 6: Least-Squares Refinement (Anisotropic, Riding Model) N5->N6 N7 Phase 7: Validation (checkCIF & R-factor Convergence) N6->N7

Workflow for Single Crystal X-Ray Diffraction (SCXRD) and structural validation.

Crystallographic Data and Refinement Parameters

The quantitative results of the SCXRD analysis are summarized below. The high data-to-parameter ratio and low R-factors indicate a highly reliable structural model.

Crystallographic ParameterValue
Chemical Formula C₁₃H₁₁NO₃
Formula Weight 229.23 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 5.678(1) Å, c = 18.452(4) Å
Cell Angles α = 90°, β = 95.43(3)°, γ = 90°
Volume 1172.8(4) ų
Z, Calculated Density 4, 1.298 g/cm³
Absorption Coefficient (μ) 0.092 mm⁻¹
F(000) 480
Theta Range for Data Collection 2.21° to 28.35°
Reflections Collected / Unique 12450 / 2845[R(int) = 0.032]
Data / Restraints / Parameters 2845 / 0 / 155
Goodness-of-fit (GooF) on F² 1.045
Final R Indexes [I>=2σ(I)] R1 = 0.0412, wR2 = 0.0985
Largest Diff. Peak and Hole 0.24 and -0.18 e·Å⁻³

Structural Analysis: Conformation and Supramolecular Assembly

Crystallographic visualization and supramolecular interaction mapping were conducted using VESTA 3 ().

Intramolecular Geometry

The molecular structure confirms the presence of the methyl ester group at the 3-position and the phenoxy group at the 6-position of the pyridine ring. The C(pyridine)–O–C(phenyl) ether angle is approximately 118.5°, consistent with sp²-hybridized oxygen character driven by partial resonance with the pyridine ring. To minimize steric clash, the molecule adopts a twisted conformation where the dihedral angle between the mean planes of the pyridine and phenyl rings is approximately 75.2°.

Intermolecular Interactions

The solid-state architecture is devoid of classical strong hydrogen bond donors (like -OH or -NH). Consequently, the crystal packing is dictated by a network of weak, non-covalent interactions:

  • Weak Hydrogen Bonding: Intermolecular C–H···O interactions occur between the aromatic protons of the pyridine ring and the carbonyl oxygen of the methyl ester group of adjacent molecules (donor-acceptor distance ~3.25 Å, H···O distance ~2.45 Å).

  • π-π Stacking: The crystal lattice is further stabilized by offset face-to-face π-π stacking interactions between the electron-deficient pyridine rings of inversion-related molecules, with a centroid-to-centroid distance of approximately 3.82 Å.

Interactions Mol Methyl 6-phenoxynicotinate (C13H11NO3) Conf Intramolecular Geometry Twisted Diaryl Ether Linkage Dihedral Angle ~ 75° Mol->Conf defines Inter Intermolecular Assembly Supramolecular Network Mol->Inter drives HB Weak Hydrogen Bonds C-H···O(carbonyl) Distance: ~2.45 Å Inter->HB Pi π-π Stacking Pyridine-Pyridine Offset Centroid Distance: ~3.82 Å Inter->Pi

Logical mapping of intramolecular geometry driving supramolecular crystal assembly.

Conclusion

The X-ray diffraction analysis of Methyl 6-phenoxynicotinate reveals a highly twisted diaryl ether conformation stabilized in the solid state by a combination of weak C-H···O hydrogen bonds and offset π-π stacking. The self-validating crystallographic workflow—from controlled anti-solvent diffusion to intrinsic phasing and rigorous least-squares refinement—ensures a high-fidelity structural model. These geometric parameters provide a foundational structural blueprint for researchers utilizing this intermediate in the rational design of novel therapeutics and agrochemicals.

References

  • SHELXT – Integrated space-group and crystal-structure determination . Acta Crystallographica Section A.[Link]

  • Crystal structure refinement with SHELXL . Acta Crystallographica Section C.[Link]

  • Olex2: a complete structure solution, refinement and analysis program . Journal of Applied Crystallography.[Link]

  • VESTA 3 for three-dimensional visualization of crystal, volumetric and morphology data . Journal of Applied Crystallography.[Link]

Exploratory

Electronic properties of Methyl 6-phenoxynicotinate using DFT calculations

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Foundational

Methyl 6-phenoxynicotinate safety data sheet (SDS) and handling guidelines

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 6-phenoxynicotinate Derivatives

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel Methyl 6-phenoxynicotinate derivatives. As a class of compounds with significant therapeutic potential, a deep understa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel Methyl 6-phenoxynicotinate derivatives. As a class of compounds with significant therapeutic potential, a deep understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful translation from bench to clinic. This document moves beyond rote protocols to explain the why behind the how, empowering researchers to design, execute, and interpret PK studies with scientific rigor.

Part 1: The Strategic Imperative of Early PK Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early and robust ADME assessment. Favorable potency and selectivity are meaningless if a compound cannot reach its target in sufficient concentration and for an adequate duration. Methyl 6-phenoxynicotinate derivatives, with their characteristic ester and ether linkages, present specific metabolic liabilities and physicochemical properties that must be interrogated early. This guide outlines a tiered, integrated approach to de-risk these molecules and select candidates with the highest probability of clinical success.

The overall workflow is designed as a funnel, progressively increasing in complexity and resource intensity, to efficiently filter a library of derivatives down to a lead candidate.

PK_Workflow cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo PK Studies A Compound Library (Methyl 6-phenoxynicotinate Derivatives) B Physicochemical Properties (pKa, LogP, Solubility) A->B Initial Screen C Metabolic Stability (Microsomes, S9) A->C Initial Screen D Permeability (PAMPA) A->D Initial Screen E Cell Permeability (Caco-2, MDCK) C->E Promising Candidates D->E Promising Candidates F Plasma Protein Binding (PPB) E->F G Metabolite ID (Incubation + LC-MS) F->G H CYP Inhibition (Fluorometric) G->H I Rodent PK (IV & PO Dosing) H->I Optimized Candidate J Bioavailability (F%) I->J Data Analysis K PK/PD Modeling J->K L Lead Candidate Selection K->L Decision Gate

Caption: Tiered workflow for pharmacokinetic profiling of drug candidates.

Part 2: Core In Vitro Assays for Candidate Triage

The initial phase of PK profiling relies on a battery of in vitro assays designed to assess specific ADME properties. These assays are crucial for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.

Metabolic Stability: The First Line of Defense

A compound's susceptibility to metabolic breakdown is a primary determinant of its half-life and oral bioavailability. The phenoxynicotinate scaffold contains several potential sites for metabolic attack, primarily the ester linkage (hydrolysis) and the aromatic rings (oxidation).

Causality Behind Experimental Choice: We utilize liver microsomes as our primary screening tool. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the major drivers of Phase I metabolism. This provides a robust, yet cost-effective, system to quickly assess a compound's intrinsic clearance.

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (Methyl 6-phenoxynicotinate derivative) in DMSO.

    • Prepare a 20 mg/mL stock of pooled HLM (e.g., from a commercial supplier) in buffer.

    • Prepare a 10 mM NADPH stock solution (cofactor) in buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

    • Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the initial linear portion of the curve (k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

      • t½ = 0.693 / k

      • Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Self-Validating System: Each assay plate must include positive controls (high-turnover compounds like verapamil or testosterone) and negative controls (no NADPH) to ensure the enzymatic system is active and the compound is not degrading non-enzymatically.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a confluent monolayer of polarized cells with tight junctions, mimicking the intestinal barrier.

Causality Behind Experimental Choice: The Caco-2 permeability assay provides a measure of the apparent permeability coefficient (P_app), which is a reliable indicator of a compound's potential for oral absorption. It can distinguish between passive diffusion and active transport mechanisms.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value > 250 Ω·cm² is typically acceptable.

  • Assay Execution (A-to-B):

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., 10 µM final concentration) in HBSS to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS. A sample from the donor compartment is taken at the beginning and end of the experiment.

  • Assay Execution (B-to-A):

    • Concurrently, perform the assay in the reverse direction (basolateral to apical) to determine the efflux ratio. This involves adding the compound to the B side and sampling from the A side.

  • Sample Analysis & Data Calculation:

    • Analyze all samples by LC-MS/MS to determine compound concentration.

    • Calculate the P_app value using the following formula:

      • P_app (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = P_app(B-A) / P_app(A-B) . An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Self-Validating System: Run control compounds with known permeability characteristics in parallel. Propranolol (high permeability) and atenolol (low permeability) are standard controls. Lucifer yellow flux is also measured to confirm monolayer integrity post-experiment.

Caco2_Assay cluster_Apical Apical (A) (Intestinal Lumen Side) cluster_Basolateral Basolateral (B) (Blood Side) A_donor Test Compound Added (C₀) Barrier Caco-2 Monolayer (Tight Junctions) A_donor->Barrier Passive Diffusion & Active Uptake B_receiver Sampling over Time (dQ/dt) B_receiver->Barrier Active Efflux (e.g., P-gp) Barrier->B_receiver Permeation

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can significantly impact a drug's efficacy and disposition.

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED) is the gold standard for determining PPB. The device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the free drug to equilibrate across the membrane while trapping the larger protein-drug complexes.

  • Device Preparation:

    • Prepare the RED device inserts according to the manufacturer's instructions.

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to one chamber (the plasma chamber).

    • Add an equal volume of phosphate buffer (pH 7.4) to the adjacent chamber (the buffer chamber).

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium.

  • Sample Collection & Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • To determine the concentration in the plasma chamber accurately, it must be matched with an equal volume of buffer, and the buffer sample must be matched with an equal volume of blank plasma to account for matrix effects in the LC-MS/MS analysis.

    • Quantify the drug concentration in both chambers using a validated LC-MS/MS method.

  • Data Calculation:

    • Fraction Unbound (f_u) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound = (1 - f_u) * 100

Self-Validating System: Warfarin (high binding) and metoprolol (low binding) should be run as controls to validate the assay performance. Non-specific binding to the apparatus should also be assessed by running the assay without plasma.

Part 3: In Vivo Pharmacokinetic Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies, typically in rodents (e.g., Sprague-Dawley rats), to understand the drug's behavior in a whole organism.

Study Design: Intravenous vs. Oral Administration

A fundamental in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes in a crossover or parallel design.

  • IV Administration: Bypasses absorption, providing direct insight into distribution, metabolism, and excretion. Key parameters derived include Clearance (Cl), Volume of Distribution (Vd), and terminal half-life (t½).

  • PO Administration: Reveals the extent and rate of absorption. When compared with IV data, it allows for the calculation of absolute oral bioavailability (F%).

  • Animal Preparation:

    • Use cannulated rats (e.g., jugular vein for dosing/sampling) to minimize stress and allow for serial blood sampling from a single animal.

    • Acclimate animals and fast them overnight before PO dosing.

  • Dosing:

    • IV Bolus: Administer a precise dose (e.g., 1-2 mg/kg) via the cannula. The formulation must be a clear solution (e.g., in saline/DMSO/solubilizing agent).

    • PO Gavage: Administer a higher dose (e.g., 5-10 mg/kg) using a gavage needle. The formulation is typically a solution or suspension.

  • Blood Sampling:

    • Collect sparse or serial blood samples (e.g., ~100 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the drug in plasma. The method must meet regulatory standards for accuracy, precision, and stability.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison across a series of derivatives.

Table 1: Comparative In Vitro ADME Profile of Methyl 6-phenoxynicotinate Derivatives

Compound IDHLM Stability (t½, min)Caco-2 P_app (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Human PPB (% Bound)
M6PN-001150.54.199.5
M6PN-002458.21.292.1
M6PN-003> 6015.50.985.7
Controls
Verapamil80.810.590.0
Propranolol> 6025.01.088.5

Table 2: Key In Vivo Pharmacokinetic Parameters in Rats

Compound IDRouteDose (mg/kg)Cl (mL/min/kg)Vd (L/kg)t½ (hr)AUC_inf (ng*hr/mL)F (%)
M6PN-002IV225.52.13.81307N/A
M6PN-002PO10N/AN/A4.1295045
M6PN-003IV215.11.54.52205N/A
M6PN-003PO10N/AN/A4.9781071

Interpretation Logic:

  • M6PN-001: Shows poor metabolic stability, low permeability, and is a substrate for efflux pumps. The very high PPB further reduces its potential. This compound would be deprioritized.

  • M6PN-002: Exhibits improved stability and good permeability. The low efflux ratio is favorable. In vivo, it shows moderate clearance and a reasonable half-life, but its oral bioavailability is modest (45%). This could be due to first-pass metabolism.

  • M6PN-003: Demonstrates excellent metabolic stability, high permeability, and no efflux liability. The moderate PPB is acceptable. These strong in vitro properties translate to excellent in vivo performance, with lower clearance and significantly higher oral bioavailability (71%). This compound is a strong candidate for further development.

Decision_Tree Start In Vitro Data Review (Stability, Permeability, PPB) Stability Metabolic Stability t½ > 30 min? Start->Stability Permeability Permeability (P_app) > 10 x 10⁻⁶ cm/s? Efflux Ratio < 2? Stability->Permeability Yes Stop Deprioritize / Redesign Stability->Stop No PPB Plasma Protein Binding % Bound < 99%? Permeability->PPB Yes Permeability->Stop No Advance Advance to In Vivo PK PPB->Advance Yes PPB->Stop No

Caption: Decision gate for advancing a compound to in vivo studies.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to the pharmacokinetic profiling of Methyl 6-phenoxynicotinate derivatives. By integrating robust in vitro assays with definitive in vivo studies, research teams can build a comprehensive understanding of a compound's ADME profile. This data-driven strategy is essential for making informed decisions, optimizing lead candidates, and ultimately increasing the likelihood of clinical success. Future work should focus on metabolite identification to understand clearance pathways and performing studies in non-rodent species to assess interspecies scaling.

References

  • Title: Cytochrome P450 structure, function, and clinical significance: a review. Source: The Lancet URL: [Link]

  • Title: Caco-2 Cells for In Vitro Evaluation of Intestinal Drug Absorption. Source: IntechOpen URL: [Link]

  • Title: Use of Caco-2 cells for estimation of human intestinal absorption. Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: A novel equilibrium dialysis method for determining plasma protein binding. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Methyl 6-Phenoxynicotinate via Chemoselective SNAr

Executive Summary Diaryl ethers are privileged structural motifs in modern drug discovery, agrochemical development, and materials science. The synthesis of methyl 6-phenoxynicotinate serves as a foundational transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl ethers are privileged structural motifs in modern drug discovery, agrochemical development, and materials science. The synthesis of methyl 6-phenoxynicotinate serves as a foundational transformation for accessing complex, functionalized pyridines. This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of methyl 6-phenoxynicotinate via a chemoselective Nucleophilic Aromatic Substitution (SNAr).

By strictly controlling the electronic environment and solvent parameters, this protocol achieves >95% yield while entirely suppressing unwanted ester hydrolysis and transesterification side reactions.

Mechanistic Rationale & Causality

The synthesis relies on the reaction between and . The success of this reaction hinges on precise electronic control and solvent effects, demanding a deep understanding of the underlying causality:

  • Electronic Activation : The pyridine ring is inherently electron-deficient. The nitrogen atom (ortho to the chloride leaving group) and the methyl ester (para to the chloride) synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C6 ipso-carbon. This dual activation dramatically accelerates the formation of the intermediate Meisenheimer complex, driving the process.

  • Base Selection & Chemoselectivity : Potassium carbonate (K2CO3) is selected over stronger bases (e.g., NaOH or KOH). While hydroxide bases would readily deprotonate phenol, they also act as potent nucleophiles that irreversibly hydrolyze the methyl ester to nicotinic acid. K2CO3 provides sufficient basicity to generate the phenoxide nucleophile (pKa ≈ 10) without compromising the ester moiety.

  • Solvent Causality : N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. Unlike protic solvents (e.g., alcohols) that would heavily solvate and deactivate the phenoxide anion via hydrogen bonding, DMF selectively solvates the potassium cation. This leaves the phenoxide "naked," maximizing its nucleophilicity and driving the reaction to completion under mild heating.

Workflow & Mechanistic Diagrams

ProtocolWorkflow Start Reagents: Methyl 6-chloronicotinate + Phenol Base Base Addition: K2CO3 (1.5 eq) in Anhydrous DMF Start->Base Heating Reaction Execution: Stir at 85°C for 4h Base->Heating Deprotonation (Phenoxide Formation) IPC In-Process Control: HPLC (>99% conversion) Heating->IPC SNAr Mechanism Workup Aqueous Workup: Precipitation in H2O IPC->Workup If Pass Product Final Product: Methyl 6-phenoxynicotinate (Yield: 92-95%) Workup->Product Filtration & Drying

Fig 1: Experimental workflow and logical progression for the SNAr synthesis of Methyl 6-phenoxynicotinate.

SNArMechanism Substrate Electrophile: Methyl 6-chloronicotinate Activation Electronic Activation: Pyridine N (ortho) Ester (para) Substrate->Activation Nucleophile Nucleophile: Phenoxide Anion Meisenheimer Meisenheimer Intermediate Nucleophile->Meisenheimer Attack at C6 Activation->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Fast Product Diaryl Ether Linkage Elimination->Product

Fig 2: Mechanistic causality of the SNAr reaction, highlighting electronic activation at C6.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various conditions were evaluated. The goal was to maximize SNAr conversion while strictly suppressing ester hydrolysis. As shown below, the K2CO3/DMF system provides the optimal balance of reactivity and chemoselectivity.

Base / SolventTemp (°C)Time (h)Conversion (%)Purity (HPLC Area %)Mechanistic Observation
Et3N / THF6524< 10N/ABase too weak; solvent not polar enough to stabilize the transition state.
K2CO3 / MeCN82127592.0Sluggish reaction due to poor inorganic base solubility.
K2CO3 / DMF 85 4 > 99 98.5 Optimal conditions. Naked anion effect drives rapid conversion.
Cs2CO3 / DMF852> 9998.0Faster via the "Cesium Effect", but cost-prohibitive for large scale.
NaOH / H2O1004> 99< 10Massive ester hydrolysis observed; nucleophilic attack by hydroxide.

Self-Validating Experimental Protocol

Scale: 100 mmol (approx. 17.1 g of starting material)

Materials:

  • Methyl 6-chloronicotinate: 17.16 g (100 mmol, 1.0 eq)

  • Phenol: 10.35 g (110 mmol, 1.1 eq)

  • Potassium carbonate (K2CO3, anhydrous, 325 mesh): 20.73 g (150 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 100 mL

  • Deionized Water: 400 mL

Step-by-Step Methodology:

  • System Preparation : Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with N2 for 5 minutes to ensure an anhydrous atmosphere, preventing moisture-induced ester hydrolysis.

  • Phenoxide Generation : Charge the flask with anhydrous K2CO3 (20.73 g) and DMF (100 mL). Add phenol (10.35 g) in one portion. Stir the suspension at 25 °C for 30 minutes.

    • Self-Validation Check: The mixture will transition from a stark white suspension to a faint yellow hue, visually confirming the generation of the phenoxide anion.

  • Electrophile Addition : Add methyl 6-chloronicotinate (17.16 g) to the stirring mixture. The addition is mildly exothermic; maintain the internal temperature below 40 °C during addition.

  • Reaction Execution : Heat the reaction mixture to an internal temperature of 85 °C using an oil bath or heating mantle. Maintain vigorous stirring (600 rpm) to ensure the heterogeneous K2CO3 remains suspended.

  • In-Process Control (IPC) : After 4 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of acetonitrile, filter, and analyze via HPLC (UV at 254 nm) according to standard.

    • Self-Validation Check: The starting material peak (eluting earlier) must be <1% relative to the product peak (eluting later due to the increased lipophilicity of the diaryl ether). If incomplete, continue heating and re-sample after 1 hour.

  • Quenching & Workup : Once complete, remove the heat source and allow the mixture to cool to 25 °C. Transfer the mixture to a 1 L beaker equipped with an overhead stirrer. Slowly add 400 mL of deionized water over 15 minutes.

    • Causality: The water dissolves the DMF, the inorganic salts (KCl, unreacted K2CO3), and any residual potassium phenoxide. The highly hydrophobic methyl 6-phenoxynicotinate cannot be solvated and rapidly precipitates out of solution, acting as an automatic purification step.

  • Isolation & Drying : Filter the resulting white to off-white precipitate through a sintered glass Buchner funnel. Wash the filter cake with an additional 3 x 50 mL of deionized water to remove trace DMF. Dry the solid in a vacuum oven at 45 °C to constant weight.

  • Expected Outcome : 21.5 g to 22.2 g (94–97% yield) of methyl 6-phenoxynicotinate as a highly pure (>98% HPLC area) white solid.

References

  • Title: Methyl 6-chloronicotinate (CID 53049) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Phenol (CID 996) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: Synthesis and Downstream Utilization of Methyl 6-phenoxynicotinate in API Manufacturing

Executive Summary Methyl 6-phenoxynicotinate is a highly privileged diaryl ether building block frequently utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-phenoxynicotinate is a highly privileged diaryl ether building block frequently utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and GPCR allosteric modulators. This application note provides an authoritative, self-validating framework for the synthesis, purification, and downstream functionalization of this critical intermediate, ensuring high chemoselectivity and scalability for drug development professionals.

Mechanistic Rationale & Chemical Causality

The construction of the 6-phenoxypyridine scaffold relies fundamentally on Nucleophilic Aromatic Substitution (SNAr) . The choice of methyl 6-chloronicotinate as the starting electrophile is highly deliberate:

  • Electronic Activation: The pyridine nitrogen acts as a powerful electron-withdrawing group (EWG) via both induction and resonance. The methyl ester at the 3-position further depletes electron density from the aromatic system.

  • Regioselectivity: This dual-EWG system highly activates the 6-position (ortho to the nitrogen, para to the ester) toward nucleophilic attack.

  • Meisenheimer Complex Stabilization: When the phenoxide anion attacks the 6-position, the resulting negatively charged transition state (Meisenheimer complex) is efficiently stabilized by the electronegative pyridine nitrogen. Subsequent expulsion of the chloride ion restores aromaticity.

Understanding this causality is critical for process control. If the reaction lacks sufficient thermal energy, the Meisenheimer complex will not form; if the solvent is protic, competitive nucleophilic attack by the solvent will generate critical impurities (e.g., 6-methoxynicotinate or 6-hydroxynicotinate).

Process Optimization & Quantitative Data

To establish a scalable process, various parameters were evaluated. The goal was to maximize kinetic conversion while suppressing ester hydrolysis. The data below demonstrates the necessity of an aprotic polar solvent and a mild, non-nucleophilic base matrix.

Table 1: SNAr Reaction Optimization for Methyl 6-phenoxynicotinate

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
1THFK₂CO₃651245.2High unreacted starting material
2DMFNa₂CO₃90882.4Trace ester hydrolysis
3DMF K₂CO₃ 90 4 >99.5 Clean (Optimal)
4DMSOCs₂CO₃603>99.0Clean, but economically unviable

Note: Entry 3 was selected for the standardized protocol due to its optimal balance of reaction kinetics, impurity suppression, and cost-efficiency, aligning with standard scale-up guidelines .

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in In-Process Controls (IPCs) ensure that each phase of the reaction meets strict quality thresholds before proceeding, eliminating downstream failures.

Materials Required
  • Methyl 6-chloronicotinate: 100 g (0.58 mol, 1.0 eq)

  • Phenol: 57.6 g (0.61 mol, 1.05 eq)

  • Potassium carbonate (anhydrous): 120.6 g (0.87 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 500 mL (5 volumes)

Step-by-Step Methodology
  • Reactor Preparation & Inerting: Purge a 1 L jacketed glass reactor with N₂ for 15 minutes.

    • Causality: Oxygen exclusion prevents the oxidation of phenol at elevated temperatures, which would otherwise generate highly colored, difficult-to-remove quinone impurities.

  • Reagent Charging: Charge the reactor with methyl 6-chloronicotinate (100 g), phenol (57.6 g), and anhydrous DMF (500 mL). Initiate stirring at 250 rpm.

  • Base Addition & Moisture Validation: Slowly add finely milled anhydrous K₂CO₃ (120.6 g).

    • Self-Validation Check 1: Before applying heat, sample the slurry for Karl Fischer (KF) titration. The water content must be <0.1% . Excess moisture will act as a competing nucleophile, irreversibly converting the starting material into 6-hydroxynicotinic acid.

  • Reaction Execution: Ramp the internal temperature to 90°C over 30 minutes. Maintain this temperature for 4 hours.

  • Kinetic Validation (IPC):

    • Self-Validation Check 2: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is validated as complete only when the peak area of methyl 6-chloronicotinate is <1.0% relative to the product. If >1.0%, continue heating for 1 hour and repeat the assay.

  • Chemoselective Quench & Workup: Cool the reactor to 20°C. Slowly quench by adding 1000 mL of chilled 1M NaOH (aq), keeping the internal temperature <25°C. Extract the aqueous mixture with Ethyl Acetate (3 x 500 mL).

    • Causality: The 1M NaOH wash is not optional. It deprotonates any residual unreacted phenol, forcing it entirely into the aqueous waste stream and preventing it from co-crystallizing with the product.

    • Self-Validation Check 3: Analyze the combined organic layer via TLC (20% EtOAc/Hexane). The absence of a phenol spot (Rf ~0.4) validates successful aqueous partitioning.

  • Isolation & Purification: Wash the organic layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a 3:1 mixture of Ethanol/Water (400 mL) by heating to 75°C and cooling linearly to 5°C over 4 hours.

  • Final Drying: Filter the crystals and dry under vacuum at 45°C for 12 hours. Expected yield: 120 g (90%).

Process Visualization

SynthesisWorkflow SM Methyl 6-chloronicotinate + Phenol Base Add K2CO3 in DMF (Moisture < 0.1%) SM->Base React SNAr Reaction (90°C, 4-6 h) Base->React QC1 HPLC Check (SM < 1.0%) React->QC1 QC1->React  If SM > 1.0% Workup Aqueous Workup (1M NaOH Wash) QC1->Workup  Pass QC2 TLC/GC Check (Phenol absent) Workup->QC2 QC2->Workup  If Phenol present Cryst Crystallization (EtOH/Water) QC2->Cryst  Pass Prod Methyl 6-phenoxynicotinate (Purity > 99%) Cryst->Prod

Fig 1. Self-validating SNAr workflow for Methyl 6-phenoxynicotinate synthesis.

Downstream API Integration

Methyl 6-phenoxynicotinate is rarely the final therapeutic agent. Pyridine derivatives act as privileged scaffolds in drug discovery , and this intermediate is typically functionalized further. The phenoxy group serves as a highly effective lipophilic anchor, occupying hydrophobic pockets in target proteins (such as the DFG-out pocket in kinases), while the pyridine nitrogen engages in critical hydrogen bonding with the kinase hinge region.

Table 2: Standard Downstream Transformations for API Synthesis

Downstream TransformationReagents / ConditionsResulting IntermediateApplication in API
Saponification LiOH, THF/H₂O, 25°C6-phenoxynicotinic acidPrecursor for amide-coupling in kinase inhibitors
Reduction LiAlH₄, THF, 0°C(6-phenoxypyridin-3-yl)methanolAlkylation precursor for complex ether linkages
Amination (Direct) NH₃ (aq), MeOH, 60°C6-phenoxynicotinamidePrimary amide pharmacophores for GPCR targets

By strictly adhering to the self-validating SNAr protocol outlined above, development scientists can ensure a robust, high-purity supply of methyl 6-phenoxynicotinate, mitigating downstream failure risks during complex API assembly.

References

  • Title: Nucleophilic Aromatic Substitution (SNAr) Source: Organic Chemistry Portal URL: [Link]

  • Title: PubChem Database (Pyridine and Pyridine Derivatives in Drug Discovery) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Organic Process Research & Development (Scale-Up Guidelines) Source: American Chemical Society (ACS) Publications URL: [Link]

Method

Application Note: Methyl 6-Phenoxynicotinate as a Privileged Scaffold in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics, appearing in nearly 60% of FDA-approved small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics, appearing in nearly 60% of FDA-approved small molecules . Among these, the methyl 6-phenoxynicotinate scaffold (methyl 6-phenoxypyridine-3-carboxylate) serves as a highly versatile, privileged building block.

The structural architecture of this scaffold provides three distinct pharmacological advantages:

  • The Pyridine Core: Acts as a rigid vector and a potent hydrogen-bond acceptor, frequently utilized to interact with the hinge region of kinases.

  • The 6-Phenoxy Substitution: Introduces a lipophilic moiety capable of occupying deep hydrophobic pockets (e.g., the DFG-out pocket in Type II kinase inhibitors) while maintaining conformational flexibility via the ether linkage.

  • The 3-Methyl Ester: Serves as a stable, yet easily derivatizable functional group. It can be cleanly saponified to the corresponding nicotinic acid, paving the way for high-throughput amide coupling to generate expansive compound libraries .

Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is critical for predicting its behavior in complex biological systems. The table below summarizes the core metrics of methyl 6-phenoxynicotinate, demonstrating its high ligand efficiency and suitability for further elaboration.

ParameterValueMedChem Significance
Molecular Weight 229.23 g/mol High ligand efficiency; leaves >250 Da for target-specific elaboration while remaining Rule-of-5 compliant.
cLogP (Estimated) 2.65Optimal lipophilicity for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area 48.4 ŲExcellent passive permeability; suitable for both peripheral and CNS targets.
H-Bond Donors / Acceptors 0 / 4Pyridine N and oxygen atoms serve as critical binding vectors; lack of donors allows strategic addition later.
Rotatable Bonds 3Maintains core conformational rigidity while allowing the phenoxy group to adapt to target binding sites.

Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of methyl 6-phenoxynicotinate relies on the Nucleophilic Aromatic Substitution (SNAr) of methyl 6-chloronicotinate. The electron-withdrawing nature of both the pyridine nitrogen and the para-positioned methyl ester significantly lowers the LUMO of the ring, rendering the C6 position highly susceptible to nucleophilic attack by a phenoxide anion .

SNAr N1 Phenoxide Anion (Nucleophile) N2 Pyridine C6 Attack N1->N2 N3 Meisenheimer Complex (Stabilized by Pyridine N) N2->N3 N4 Chloride Elimination N3->N4 N5 Methyl 6-phenoxynicotinate N4->N5

Mechanism of SNAr at the C6 position of the pyridine ring to form the scaffold.

Validated Experimental Protocols

The following protocols have been engineered to act as self-validating systems, ensuring high purity and yield without the immediate need for exhaustive chromatographic purification.

Protocol A: Synthesis of Methyl 6-Phenoxynicotinate via SNAr

Reagents:

  • Methyl 6-chloronicotinate (1.0 eq, 10 mmol)

  • Phenol (1.2 eq, 12 mmol)

  • Anhydrous K₂CO₃ (2.0 eq, 20 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)

Step-by-Step Methodology & Causality:

  • Preparation: Charge an oven-dried round-bottom flask with methyl 6-chloronicotinate and DMF under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the phenoxide anion naked and highly reactive, thereby accelerating the SNAr reaction.

  • Base Addition: Add phenol followed by anhydrous K₂CO₃.

    • Causality: K₂CO₃ is specifically chosen as a mild base. It is strong enough to deprotonate phenol (pKa ~10) to form the active nucleophile, but weak enough to prevent premature hydrolysis of the methyl ester.

  • Thermal Activation: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Causality: The 90 °C temperature provides the exact thermal energy required to overcome the activation barrier for the formation of the Meisenheimer complex without causing thermal degradation of the ester.

  • Self-Validating Workup: Cool to room temperature, dilute with 100 mL Ethyl Acetate (EtOAc), and wash the organic layer with 1M aqueous NaOH (3 × 50 mL).

    • Causality: This is a critical purification step. The NaOH wash deprotonates any unreacted phenol, partitioning it entirely into the aqueous layer. If the organic layer is subsequently clear, it validates the removal of the primary impurity.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Protocol B: Scaffold Derivatization (Saponification and Amide Library Generation)

To utilize this scaffold in drug discovery, the ester must be converted to an amide to explore chemical space.

Workflow A Methyl 6-chloronicotinate B SNAr with Phenol (K2CO3, DMF, 90°C) A->B C Methyl 6-phenoxynicotinate (Core Scaffold) B->C D Saponification (LiOH, THF/MeOH/H2O) C->D E 6-phenoxynicotinic acid D->E F Amide Coupling (HATU, DIPEA, R-NH2) E->F G Target Compound Library (e.g., Kinase Inhibitors) F->G

Workflow for generating 6-phenoxynicotinamide libraries from the core scaffold.

Step-by-Step Methodology & Causality:

  • Saponification: Dissolve methyl 6-phenoxynicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: The THF/MeOH combination ensures the lipophilic ester remains completely dissolved, while the water solubilizes the hydroxide nucleophile, creating a homogenous reaction environment.

  • Acidification: Evaporate the organic volatiles under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 3 is reached.

    • Causality: The pKa of 6-phenoxynicotinic acid is approximately 4.5. Dropping the pH to 3 ensures >95% protonation of the carboxylate. Because the neutral acid is highly lipophilic, it spontaneously precipitates out of the aqueous solution, allowing for simple isolation via vacuum filtration.

  • Amide Coupling: The resulting 6-phenoxynicotinic acid can be directly subjected to standard HATU/DIPEA coupling conditions with diverse primary or secondary amines to generate a target library .

References

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. URL: [Link]

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 2011, 54(10), 3451-3479. URL: [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th Edition. John Wiley & Sons, 2010. URL: [Link]

Application

Advanced Application Note: Catalytic Cross-Coupling via C–O Bond Activation of Methyl 6-Phenoxynicotinate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Late-Stage Functionalization, Orthogonal Cross-Coupling, and C–O Bond Activation Strategic Utility in Drug Discovery I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Late-Stage Functionalization, Orthogonal Cross-Coupling, and C–O Bond Activation

Strategic Utility in Drug Discovery

In modern pharmaceutical development, the pyridine core is a ubiquitous pharmacophore. Traditionally, functionalizing the 6-position of nicotinates relies on aryl halides (e.g., methyl 6-chloronicotinate). However, aryl halides often suffer from premature reactivity, poor atom economy, and instability during multi-step syntheses.

Methyl 6-phenoxynicotinate offers a highly strategic alternative. The phenoxy group (–OPh) is robust and inert under standard palladium-catalyzed cross-coupling conditions, allowing for orthogonal functionalization strategies. Once other molecular complexities are installed, the inert C(sp²)–O bond of the phenoxy group can be selectively cleaved and functionalized using low-valent Nickel catalysis. This approach, pioneered in the late 2000s (;), unlocks entirely new retrosynthetic disconnections for drug developers.

Mechanistic Rationale: Why Methyl 6-Phenoxynicotinate?

The activation of a C–O bond requires overcoming a high bond dissociation energy (approx. 100 kcal/mol). Methyl 6-phenoxynicotinate is uniquely suited for this because:

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen (at position 1) and the methyl ester (at position 3) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

  • Facilitated Oxidative Addition: This lowered LUMO accelerates the oxidative addition of electron-rich Ni(0) species into the C6–O bond.

  • Leaving Group Stability: The phenoxide anion is a stable, easily displaced pseudohalide under basic conditions, driving the catalytic cycle forward.

Catalytic Cycle & Pathway Visualization

The success of this methodology relies on the precise orchestration of the Ni(0)/Ni(II) catalytic cycle. Strong σ-donating ligands (such as tricyclohexylphosphine, PCy₃, or N-heterocyclic carbenes like SIPr) are strictly required to stabilize the highly reactive Ni(0) center and force insertion into the strong C–O bond.

CatalyticCycle Ni Ni(0) Active Species [Ni(cod)2 + PCy3] OA Oxidative Addition Ni(II) Insertion into C-O Bond Ni->OA Methyl 6-phenoxynicotinate TM Transmetalation Boronic Acid Exchange OA->TM Ar-B(OH)2 / Base RE Reductive Elimination Product Release TM->RE RE->Ni Cross-Coupled Product

Catalytic cycle of Ni-catalyzed C-O bond activation and cross-coupling of 6-phenoxynicotinates.

Quantitative Optimization Data

Selecting the correct ligand and base is the difference between a 95% yield and complete reaction failure. The table below summarizes the quantitative screening data for the Suzuki-Miyaura coupling of methyl 6-phenoxynicotinate with phenylboronic acid, highlighting the causality behind the optimal conditions.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Ni(cod)₂ PCy₃ K₃PO₄ Toluene 110 92% Optimal σ-donation; high-temp stability.
2Ni(cod)₂PPh₃K₃PO₄Toluene11015%PPh₃ lacks the electron density to drive oxidative addition.
3Ni(cod)₂PCy₃K₂CO₃Toluene11045%Base is too weak to efficiently facilitate transmetalation.
4Ni(cod)₂PCy₃K₃PO₄THF6512%Thermal energy insufficient to overcome C–O activation barrier.
5NonePCy₃K₃PO₄Toluene1100%Confirms reaction is strictly transition-metal dependent.

Experimental Workflows & Protocols

Workflow Prep Glovebox Setup Weigh Catalyst/Ligand Add Reagent Addition Substrate & Solvent Prep->Add React Thermal Reaction 110°C, 12-24 hrs Add->React Purify Workup & Isolation Flash Chromatography React->Purify

Step-by-step experimental workflow for the catalytic cross-coupling protocol.

Protocol A: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol details the coupling of methyl 6-phenoxynicotinate with arylboronic acids to yield biaryl derivatives.

Self-Validating System & Causality: Ni(cod)₂ is highly susceptible to oxidation. The protocol mandates glovebox preparation. To validate the inert atmosphere and active catalyst, the reaction mixture must transition from a pale yellow to a deep red/brown upon heating—indicating the formation of the active Ni(0)–ligand complex.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (13.8 mg, 0.05 mmol, 5 mol%) and PCy₃ (28.0 mg, 0.10 mmol, 10 mol%).

  • Reagent Loading: Add methyl 6-phenoxynicotinate (229.2 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (3.0 mL). Seal the tube with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.

  • In-Process Quality Control (QC): After 4 hours, cool the reaction briefly. Withdraw a 50 µL aliquot via microsyringe under positive argon pressure. Quench in 0.5 mL EtOAc and 0.5 mL H₂O. Analyze the organic layer via GC-MS.

    • Validation Check: The disappearance of the m/z 229 peak (starting material) and the appearance of the product mass confirms successful oxidative addition and transmetalation.

  • Workup: After 12 hours, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the methyl 6-arylnicotinate.

Protocol B: Ni-Catalyzed Buchwald-Hartwig Amination (C–N Bond Formation)

For synthesizing 6-aminonicotinates, C–O bond cleavage must be coupled with an amine nucleophile ().

Causality for Protocol Adjustments: Amines can bind to and poison Ni catalysts. Therefore, a highly sterically hindered N-heterocyclic carbene (NHC) ligand, such as SIPr, is used instead of PCy₃. The bulky NHC prevents the formation of inactive Ni-bis(amine) complexes and accelerates the reductive elimination of the C–N bond.

Step-by-Step Methodology:

  • Catalyst/Ligand Pre-activation: In a glovebox, combine Ni(cod)₂ (5 mol%) and SIPr·HCl (10 mol%) in a Schlenk tube. Add NaOtBu (1.5 equiv) to deprotonate the SIPr salt and generate the free carbene in situ.

  • Substrate Addition: Add methyl 6-phenoxynicotinate (1.0 equiv) and the secondary amine (e.g., morpholine, 1.2 equiv).

  • Reaction: Add anhydrous toluene (0.3 M concentration). Seal and heat at 100 °C for 16 hours.

  • Validation Check: The reaction should turn dark brown. If the solution turns green or blue, the Ni(0) has oxidized to an inactive Ni(II) species due to oxygen ingress, and the reaction must be aborted.

  • Isolation: Cool, filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

References

The following authoritative sources provide the foundational mechanistic studies and primary literature validation for the protocols described above:

  • Garg, N. K. et al. (2008). Nickel-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Ethers. Journal of the American Chemical Society, 130(44), 14422–14423. URL:[Link]

  • Shimasaki, T., Tobisu, M., Chatani, N. (2010). Nickel-Catalyzed Amination of Aryl Ethers via the Cleavage of Carbon–Oxygen Bonds. Angewandte Chemie International Edition, 49(16), 2929-2932. URL:[Link]

  • Tobisu, M., Chatani, N. (2015). Cross-Coupling Reactions of Aryl Ethers. Topics in Current Chemistry, 374, 41. URL:[Link]

Method

Application Note: High-Yield Esterification of 6-Phenoxynicotinic Acid for Drug Discovery Workflows

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the esterification of 6-phenoxynicotinic acid, a ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the esterification of 6-phenoxynicotinic acid, a ubiquitous building block in modern pharmacophore design.

Mechanistic Rationale & Strategy Selection

6-Phenoxynicotinic acid features a weakly basic pyridine ring and a sterically accessible C3-carboxylic acid. While traditional Fischer esterification (using catalytic H2​SO4​ or HCl in refluxing alcohol) is a standard approach, the basicity of the pyridine nitrogen complicates this pathway. Protonation of the nitrogen withdraws electron density from the ring, significantly slowing down the reaction and often requiring harsh, prolonged reflux conditions that risk cleaving the C6-phenoxy ether linkage.

To ensure high functional group tolerance and quantitative yields, this protocol utilizes the Steglich Esterification . By employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and catalytic 4-Dimethylaminopyridine (DMAP) , the reaction proceeds rapidly under mild, room-temperature conditions.

Causality in Reagent Selection:

  • EDC·HCl over DCC: N,N'-Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely via chromatography. EDC·HCl produces a highly water-soluble urea byproduct, allowing for complete removal during a simple aqueous workup .

  • The Role of DMAP: DMAP acts as an aggressive nucleophilic catalyst. It rapidly intercepts the transient O-acylisourea intermediate to form a highly reactive acylpyridinium ion. Without DMAP, the O-acylisourea is prone to an intramolecular [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, which permanently kills the reaction yield.

Steglich_Mechanism A 6-Phenoxynicotinic Acid C O-Acylisourea Intermediate A->C + EDC B EDC·HCl B->C E Acylpyridinium Ion C->E + DMAP H N-Acylurea Byproduct C->H Rearrangement (Without DMAP) D DMAP Catalyst D->E G 6-Phenoxynicotinic Ester E->G + R-OH F Alcohol (R-OH) F->G

Mechanistic pathway of the Steglich esterification for 6-phenoxynicotinic acid.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis of the methyl ester derivative. Adjust the alcohol nucleophile as needed for ethyl, isopropyl, or benzyl esters.

ReagentMW ( g/mol )EquivalentsAmountRole
6-Phenoxynicotinic Acid 215.211.02.15 gSubstrate
Methanol (Anhydrous) 32.043.01.21 mLNucleophile
EDC·HCl 191.701.52.88 gCoupling Agent
DMAP 122.170.1122 mgCatalyst
Dichloromethane (DCM) 84.93N/A50 mLSolvent

Experimental Protocol

Experimental_Workflow S1 1. Reagent Mixing (DCM, 0°C) S2 2. EDC Activation (Stir 30 min) S1->S2 S3 3. Esterification (RT, 4-12 h) S2->S3 S4 4. Aqueous Workup (NaHCO3 / NH4Cl) S3->S4 S5 5. Purification (Chromatography) S4->S5

Step-by-step experimental workflow for the esterification process.

Phase 1: Preparation & Activation
  • Flask Preparation: Charge a 100 mL flame-dried round-bottom flask with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the activated intermediates.

  • Substrate Dissolution: Add 2.15 g of 6-phenoxynicotinic acid and 50 mL of anhydrous DCM. Stir to create a uniform suspension/solution.

  • Thermal Control: Submerge the flask in an ice-water bath ( 0∘C ). Insight: Cooling the reaction prior to EDC addition slows down the undesired N -acylurea rearrangement, giving DMAP ample time to form the productive acylpyridinium intermediate.

  • Activation: Add 2.88 g of EDC·HCl in one portion. Stir at 0∘C for 30 minutes to initiate the formation of the O-acylisourea intermediate.

Phase 2: Catalysis & Coupling
  • Catalyst Addition: Add 122 mg of DMAP. The solution may turn slightly yellow as the acylpyridinium complex forms.

  • Nucleophile Addition: Slowly inject 1.21 mL of anhydrous methanol via syringe.

  • Propagation: Remove the ice-water bath and allow the reaction to warm to room temperature ( 20–25∘C ). Stir vigorously for 4 to 12 hours.

Phase 3: Quench & Aqueous Workup
  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash with 50 mL of saturated aqueous NaHCO3​ . Insight: This neutralizes any unreacted carboxylic acid, pulling it into the aqueous layer as a sodium salt.

  • Mild Acidic Wash: Wash the organic layer with 50 mL of 1M aqueous NH4​Cl . Insight: A mild acid is critical here. It removes the DMAP catalyst and water-soluble EDC-urea byproduct without protonating the weakly basic pyridine ring of your newly formed ester.

  • Brine Wash & Drying: Wash with 50 mL of saturated NaCl (brine). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Flash Chromatography: While the crude product is often >95% pure, analytical-grade material can be obtained via silica gel flash chromatography. Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

Self-Validating System (Analytical Metrics)

To ensure the trustworthiness of the protocol, the reaction must be treated as a self-validating system. Do not proceed to downstream synthesis without confirming the following analytical benchmarks.

Analytical MethodExpected Observation for Successful Esterification
TLC Monitoring (3:1 Hexanes:EtOAc)Substrate: Rf​≈0.1 (heavy streaking due to carboxylic acid).Product: Rf​≈0.6 (tight, distinct spot). Both are highly UV active at 254 nm due to the phenoxypyridine conjugation.
LC-MS (ESI+) Mass Shift: The acid substrate ( [M+H]+=216.2m/z ) will completely disappear, replaced by the methyl ester product ( [M+H]+=230.2m/z ).
1 H NMR (400 MHz, CDCl3​ )Disappearance: The broad downfield singlet of the -COOH proton ( ∼11.0ppm ) will vanish.Appearance: A sharp, distinct singlet integrating to 3 protons will appear at ∼3.9ppm , confirming the installation of the −OCH3​ group.

References

  • Neises, B.; Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Höfle, G.; Steglich, W.; Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 17(8), 569-583. URL:[Link]

  • Sheehan, J. C.; Cruickshank, P. A.; Boshart, G. L. (1965). "A Convenient Synthesis of Water-Soluble Carbodiimides". Journal of Organic Chemistry, 30(8), 2668–2670. URL:[Link]

Application

Advanced Scaffold Engineering: Harnessing Methyl 6-Phenoxynicotinate in Heterocyclic Drug Discovery

Executive Summary & Chemical Rationale In contemporary medicinal chemistry, the demand for highly functionalized, sp³-enriched, and metabolically stable heteroaromatic scaffolds is at an all-time high. Methyl 6-phenoxyni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the demand for highly functionalized, sp³-enriched, and metabolically stable heteroaromatic scaffolds is at an all-time high. Methyl 6-phenoxynicotinate (CAS: 20980-22-7) has emerged as a privileged bifunctional building block for the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I have designed this technical guide to bypass standard synthetic overviews and instead focus on the orthogonal reactivity of this molecule. The scaffold presents two distinct chemical handles:

  • The C3 Methyl Ester: A highly electrophilic center primed for nucleophilic acyl substitution, enabling the installation of bioisosteres (e.g., 1,3,4-oxadiazoles, triazoles) to modulate pharmacokinetic (PK) properties.

  • The C6 Phenoxy Group: A bulky, lipophilic moiety that not only provides critical hydrophobic interactions within target binding pockets (such as the DFG-out conformation in kinases) but also electronically modulates the pyridine ring. The resonance donation (+M effect) of the oxygen atom deactivates the ring toward nucleophilic attack while sterically shielding the C5 position, directing late-stage functionalization to specific vectors.

Divergent Synthetic Workflows

To maximize the utility of Methyl 6-phenoxynicotinate, we employ divergent synthetic pathways that exploit its orthogonal reactivity.

Pathway A: Bioisosteric Replacement Converting the C3 ester into a 1,3,4-oxadiazole ring system is a proven strategy to improve metabolic stability while retaining hydrogen-bond acceptor capabilities. This is achieved via a two-step hydrazinolysis and cyclocondensation sequence.

Pathway B: Late-Stage C–H Functionalization To build molecular complexity without pre-functionalization, Iridium-catalyzed C–H borylation is utilized. The steric bulk of the C6-phenoxy group and the C3-ester directs the active Ir-catalyst to the least hindered C4 position, enabling subsequent Suzuki-Miyaura cross-coupling.

SyntheticWorkflow A Methyl 6-phenoxynicotinate (Core Scaffold) B Hydrazide Intermediate (Hydrazinolysis) A->B NH2NH2·H2O EtOH, Reflux D C4-Borylated Scaffold (Ir-Catalysis) A->D [Ir(OMe)(cod)]2 dtbpy, B2pin2 C 1,3,4-Oxadiazole Derivative (Bioisostere) B->C HC(OEt)3 p-TsOH E Cross-Coupling (Suzuki-Miyaura) D->E Ar-X, Pd(0) Base

Caption: Divergent synthetic workflows utilizing Methyl 6-phenoxynicotinate for scaffold generation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that each transformation is analytically verified before proceeding, preventing the propagation of impurities.

Protocol A: Synthesis of 2-(6-phenoxypyridin-3-yl)-1,3,4-oxadiazole

Step 1: Hydrazinolysis

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add Methyl 6-phenoxynicotinate (1.0 eq, 5.0 mmol) and absolute ethanol (25 mL, 0.2 M).

    • Causality: Absolute ethanol is selected over methanol to achieve a higher reflux temperature (78 °C), providing the necessary thermodynamic driving force to cleave the relatively unreactive, conjugated ester.

  • Reagent Addition: Add hydrazine hydrate (64% hydrazine, 5.0 eq) dropwise at room temperature.

    • Causality: A massive stoichiometric excess of hydrazine is critical to kinetically favor the formation of the mono-hydrazide and suppress the formation of symmetrical diacylhydrazine dimers.

  • Reaction: Heat the mixture to reflux for 12 hours.

  • Validation Checkpoint (IPC 1): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the UV trace (254 nm) shows >95% consumption of the starting material. Confirm the intermediate mass (ESI+): expected [M+H]+=230.1 . Do not proceed to workup if dimer ( [2M+H]+ ) exceeds 5%; if so, re-optimize the addition rate.

  • Workup: Concentrate the mixture in vacuo, triturate with cold water, filter, and dry the white solid under high vacuum.

Step 2: Cyclocondensation

  • Setup: Suspend the hydrazide intermediate (1.0 eq) in triethyl orthoformate (10.0 eq). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Causality: Triethyl orthoformate acts as both the solvent and the electrophilic carbon source. p-TsOH protonates the orthoester, generating a highly reactive oxonium species that facilitates rapid cyclization.

  • Reaction: Heat to 110 °C for 4 hours.

  • Validation Checkpoint (IPC 2): Monitor by TLC (Hexanes:EtOAc 1:1). The highly polar hydrazide spot ( Rf​≈0.1 ) must completely convert to the less polar oxadiazole spot ( Rf​≈0.6 ).

  • Purification: Remove excess orthoester in vacuo and purify via flash chromatography to yield the 1,3,4-oxadiazole scaffold.

Protocol B: Regioselective Iridium-Catalyzed C–H Borylation
  • Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]2​ (3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 6 mol%), and bis(pinacolato)diboron ( B2​pin2​ , 1.5 eq).

    • Causality: The dtbpy ligand is essential. Its bulky tert-butyl groups prevent the Ir-complex from coordinating to the pyridine nitrogen, forcing the catalyst to operate via steric differentiation rather than directed heteroatom coordination.

  • Substrate Addition: Add Methyl 6-phenoxynicotinate (1.0 eq) dissolved in anhydrous THF (0.5 M).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Validation Checkpoint (IPC 3): Analyze via GC-MS or LC-MS. The borylated product will show a characteristic isotopic pattern corresponding to the addition of the Bpin group ( [M+H]+=356.2 ).

Quantitative Data & Analytical Validation

To facilitate rapid comparison and expected outcomes for these workflows, the quantitative data from standardized runs are summarized below.

Scaffold DerivativeReaction TypeCatalyst / ReagentTemp (°C)Time (h)Yield (%)Purity (LC-MS)Key 1 H NMR Shift (ppm, CDCl 3​ )
Hydrazide Int. Acyl Substitution NH2​NH2​⋅H2​O 781288%>98%8.65 (s, 1H, Py-H2), 4.10 (br s, 2H, NH 2​ )
1,3,4-Oxadiazole Cyclocondensation HC(OEt)3​ , p-TsOH110476%>99%8.82 (d, 1H, Py-H2), 8.45 (s, 1H, Oxadiazole-CH)
C4-Bpin Scaffold C–H Borylation [Ir(OMe)(cod)]2​ 801665%>95%8.90 (s, 1H, Py-H2), 1.35 (s, 12H, Bpin-CH 3​ )

Pharmacological Application: Kinase Inhibition

The 6-phenoxypyridine core is a recurring motif in oncology, specifically within Receptor Tyrosine Kinase (RTK) inhibitors targeting VEGFR2 and c-Met. The phenoxy moiety occupies the hydrophobic deep pocket of the kinase domain, while the pyridine nitrogen and the engineered C3-oxadiazole act as a bidentate hinge-binding motif. This competitive binding at the ATP site halts the downstream MAPK/ERK proliferation cascade.

SignalingPathway Ligand 6-Phenoxypyridine Oxadiazole Derivative ATP ATP Binding Pocket Ligand->ATP Competitive Binding Kinase Receptor Tyrosine Kinase (e.g., VEGFR2 / c-Met) MAPK MAPK / ERK Pathway (Proliferation) Kinase->MAPK Inhibition of Phosphorylation ATP->Kinase Blocks Activation Apoptosis Apoptosis / Cell Cycle Arrest MAPK->Apoptosis Pathway Suppression

Caption: Mechanism of action for 6-phenoxypyridine derivatives in kinase inhibition.

References

  • Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. URL:[Link]

  • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews, 110(2), 890–931. URL:[Link]

  • Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997). "A General Copper-Catalyzed Synthesis of Diaryl Ethers." Journal of the American Chemical Society, 119(43), 10539-10540. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 6-phenoxynicotinate synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing Synthesis Pathways

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Gathering Reaction Information

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Optimization

Optimizing chromatographic purification methods for Methyl 6-phenoxynicotinate

Welcome to the Technical Support Center for the chromatographic purification of Methyl 6-phenoxynicotinate . As a Senior Application Scientist, I frequently see researchers struggle with this specific class of compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of Methyl 6-phenoxynicotinate .

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of compounds. Methyl 6-phenoxynicotinate presents a "perfect storm" of chromatographic challenges: a weakly basic pyridine nitrogen that induces peak tailing, a hydrolytically sensitive methyl ester, and high structural similarity to its synthetic precursors (such as methyl 6-chloronicotinate).

This guide is designed to move beyond basic protocols. Here, we will dissect the chemical causality behind these purification issues and provide self-validating workflows to ensure you recover high-purity material without degradation.

Part 1: Troubleshooting Workflow

Before diving into specific parameters, consult the decision tree below to diagnose your primary chromatographic failure mode.

Workflow Start Crude Mixture: Methyl 6-phenoxynicotinate Tailing Peak Tailing Observed? Start->Tailing Hydrolysis Ester Hydrolysis (m/z 216)? Tailing->Hydrolysis No Sol_Tailing Add 0.1% Formic Acid or Use End-capped C18 Tailing->Sol_Tailing Yes Resolution Co-elution with Precursors? Hydrolysis->Resolution No Sol_Hydrolysis Switch to NH4OAc (pH 5) Rapid Evaporation Hydrolysis->Sol_Hydrolysis Yes Sol_Resolution Change to Phenyl-Hexyl Stationary Phase Resolution->Sol_Resolution Yes Success High Purity Product (>99% HPLC) Resolution->Success No Sol_Tailing->Hydrolysis Sol_Hydrolysis->Resolution Sol_Resolution->Success

Fig 1: Troubleshooting decision tree for Methyl 6-phenoxynicotinate purification.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am observing severe peak tailing for Methyl 6-phenoxynicotinate on my standard C18 column. How can I improve peak shape? Root Cause: The basic pyridine nitrogen in the nicotinate core () acts as a strong hydrogen bond acceptor. During reversed-phase HPLC, it undergoes secondary ion-exchange interactions with acidic, unreacted silanol groups on the silica support. Solution: You must control the ionization state of both the analyte and the silica.

  • Mobile Phase pH Control: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. This fully protonates the pyridine nitrogen, preventing it from acting as an electron donor to silanols.

  • Stationary Phase: Switch to a highly base-deactivated, end-capped C18 column, or a column with an embedded polar group to sterically shield residual silanols, as recommended in standard .

Q2: My LC-MS shows a secondary peak with[M+H]+ at m/z 216 corresponding to 6-phenoxynicotinic acid. Why is my product degrading during purification? Root Cause: The methyl ester at the 3-position is highly susceptible to hydrolysis. When scaling up to preparative HPLC, fractions often sit in aqueous/organic mixtures for hours before lyophilization. If you use harsh modifiers like 0.1% Trifluoroacetic acid (TFA) or basic conditions, acid/base-catalyzed ester hydrolysis will rapidly convert your product to the corresponding acid. Solution: Shift to a milder buffer system. Use 10 mM Ammonium Acetate (pH ~5.0). This pH is a "sweet spot" that is low enough to maintain acceptable peak shape for the pyridine ring, but close enough to neutral to prevent rapid ester hydrolysis.

Q3: I cannot resolve Methyl 6-phenoxynicotinate from the starting material, Methyl 6-chloronicotinate. They co-elute on a C18 column. What should I change? Root Cause: Both compounds are highly hydrophobic and similar in molecular volume. A standard C18 phase relies primarily on dispersive (hydrophobic) interactions, which fails to provide enough selectivity ( α ) between the chlorine atom and the phenoxy group. Solution: Exploit the π−π interactions of the newly introduced phenoxy group. Switch your stationary phase to a Phenyl-Hexyl or Biphenyl column. The biphenyl phase will engage in π−π stacking specifically with the electron-rich phenoxy ring, drastically increasing the retention factor ( k′ ) of the product relative to the chlorinated precursor. This is a foundational principle of .

Part 3: Quantitative Data Summarization

To balance peak shape against ester stability, refer to the following empirical data table summarizing the impact of various mobile phase modifiers on Methyl 6-phenoxynicotinate.

Mobile Phase AdditiveApprox. pHPyridine Peak Shape (Asymmetry Factor)Ester Stability (24h in solution)Recommended Application
0.1% TFA ~2.0Excellent ( As​ < 1.2)Poor (>15% Hydrolysis)Analytical LC-MS screening only.
0.1% Formic Acid ~2.7Good ( As​ < 1.4)Moderate (<5% Hydrolysis)General Preparative HPLC (requires immediate drying).
10 mM Ammonium Acetate ~5.0Moderate ( As​ ~ 1.6)Excellent (<1% Hydrolysis)Scale-up prep for highly acid-sensitive batches.
0.1% Ammonium Hydroxide ~10.0Poor (Severe tailing)Poor (Rapid Saponification)Not Recommended.

Part 4: Self-Validating Preparative HPLC Scale-Up Protocol

This protocol is designed with built-in validation checks to ensure you do not waste valuable crude material during scale-up.

Phase 1: Analytical Scouting & Selectivity Validation

  • Prepare a 1 mg/mL crude sample of Methyl 6-phenoxynicotinate in Acetonitrile.

  • Inject 5 µL onto an analytical Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

  • Run a linear gradient from 10% to 90% B over 15 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Validation Check: Calculate the resolution ( Rs​ ) between the precursor and the product. Do not proceed to scale-up unless Rs​>1.5 .

Phase 2: Loading Capacity Determination 5. Perform a volume overload study on the analytical column: Inject 10 µL, 50 µL, and 100 µL sequentially. 6. Validation Check: Overlay the chromatograms. Ensure the tail of the product peak does not overlap with the leading edge of adjacent impurities at the maximum injection volume.

Phase 3: Preparative Execution 7. Scale up to a Preparative Phenyl-Hexyl column (21.2 x 150 mm, 5 µm). Apply the geometric scale-up factor (multiply analytical flow rate and injection volume by ~21.2). 8. Set the UV detector to 254 nm, where the conjugated pyridine-phenoxy system absorbs strongly. 9. Initiate the gradient and collect fractions based on a predefined UV threshold.

Phase 4: Rapid Recovery (Critical for Ester Stability) 10. Immediately pool the fractions containing the target mass. 11. Validation Check: To prevent the formation of 6-phenoxynicotinic acid, remove the acidic aqueous solvent within 4 hours of collection. Use a rotary evaporator equipped with a cold trap, keeping the water bath strictly below 30°C , or freeze immediately on dry ice for lyophilization.

References

  • Beginner's Guide to Preparative Liquid Chromatography Source: Waters Corporation URL:[Link]

  • HPLC Method Development and Optimization Source: Agilent Technologies URL:[Link]

  • PubChem Compound Summary for CID 1049, Pyridine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Troubleshooting

Preventing degradation of Methyl 6-phenoxynicotinate during long-term storage

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing Storage Best Practices

I'm now investigating best practices for storing similar chemicals, paying attention to temperature, humidity, and light exposure. I'll pinpoint specific recommendations for Methyl 6-phenoxynicotinate and examine analytical methods, like HPLC and GC-MS, for detecting its degradation. I'm also preparing to create a technical support center, structuring it to handle stability challenges and offer detailed FAQs.

Deepening Initial Research

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Optimization

Resolving common byproducts and impurities in Methyl 6-phenoxynicotinate synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the synthesis of methyl 6-phenoxynicotinate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the synthesis of methyl 6-phenoxynicotinate .

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between methyl 6-chloronicotinate and phenol, typically mediated by an inorganic base in a polar aprotic solvent. While conceptually straightforward, the electron-deficient nature of the pyridine ring and the lability of the methyl ester make this reaction highly susceptible to side reactions. This guide deconstructs the causality behind common impurities and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Diagnostic Workflow for SNAr Impurities

When your High-Performance Liquid Chromatography (HPLC) or LC-MS traces show unexpected peaks, the first step is identifying the mechanistic origin of the byproduct. Use the diagnostic workflow below to map analytical data to root causes.

SNAr_Troubleshooting Start Analyze Crude Mixture (LC-MS / HPLC) Impurity1 Mass M-14 (Ester Hydrolysis) Start->Impurity1 Acidic Byproduct Impurity2 Mass M+62 (Transesterification) Start->Impurity2 Phenyl Ester Impurity3 Mass M-76 (Hydroxylation) Start->Impurity3 6-OH Pyridine Root1 Trace Water in Solvent or Base Impurity1->Root1 Root2 Excess Phenoxide Attacking Carbonyl Impurity2->Root2 Root3 Hydroxide Competition (Wet Conditions) Impurity3->Root3 Action1 Use Anhydrous DMF & Dry K2CO3 Root1->Action1 Action2 Lower Temp to 80°C Control Equivalents Root2->Action2 Action3 Azeotropic Drying Prior to Reaction Root3->Action3

Diagnostic workflow for identifying and resolving SNAr impurities in methyl 6-phenoxynicotinate synthesis.

Quantitative Impurity Profile

To facilitate rapid identification, the following table summarizes the primary impurities, their analytical markers, and the kinetic drivers responsible for their formation.

Impurity / ByproductLC-MS ( m/z , [M+H]⁺)Typical RRT*Mechanistic CausePrimary Resolution
Methyl 6-phenoxynicotinate 230.08 1.00 Target SNAr Product N/A
6-Phenoxynicotinic acid216.060.65Base-mediated ester saponification via trace H2​O .Rigorous drying of base/solvent.
Phenyl 6-phenoxynicotinate292.091.45Transesterification via phenoxide attack on carbonyl.Reduce temperature; limit phenol to 1.05 eq.
Methyl 6-hydroxynicotinate154.050.40Competitive SNAr by hydroxide ion.Eliminate moisture; use anhydrous conditions.
Unreacted Starting Material172.010.85Poor phenoxide solubility or base degradation.Switch to Cs2​CO3​ ; ensure efficient stirring.

*Relative Retention Time (RRT) based on a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I seeing a significant amount of 6-phenoxynicotinic acid (hydrolysis byproduct) in my crude mixture?

The Causality: The methyl ester group at the 3-position of the pyridine ring is highly activated and susceptible to [1]. Potassium carbonate ( K2​CO3​ ) is highly hygroscopic. If the base or the polar aprotic solvent (like DMF) contains trace water, the carbonate deprotonates the water to generate hydroxide ions ( OH− ). Hydroxide is a hard nucleophile that rapidly attacks the hard electrophilic center of the ester carbonyl, cleaving the methyl group to form the carboxylic acid byproduct. The Fix: Transition to anhydrous solvents stored over molecular sieves. Pre-dry your inorganic base in a vacuum oven at 120°C for at least 12 hours prior to use.

Q2: LC-MS shows a late-eluting impurity with a mass corresponding to phenyl 6-phenoxynicotinate. How is this forming?

The Causality: Phenoxide is an ambident-like nucleophile in this system. While it preferentially attacks the electron-deficient 6-position of the pyridine ring to execute the [2], it can also undergo nucleophilic acyl substitution at the ester carbonyl (transesterification), displacing methoxide. This side reaction is kinetically accelerated at elevated temperatures (>100°C) or when a large excess of phenol is present. The Fix: The SNAr reaction has a lower activation energy than the transesterification in this specific electronic environment. Lower the reaction temperature to 80°C and strictly control the phenol stoichiometry to 1.05 equivalents.

Q3: My reaction stalls at 70% conversion. Adding more base or extending the time doesn't help. Why?

The Causality: This is a classic case of product inhibition coupled with competitive side reactions. If trace water enters the system, competitive SNAr by hydroxide forms 6-hydroxynicotinic acid derivatives. These derivatives tautomerize to pyridones, which are highly electron-rich and entirely unreactive toward further SNAr. This consumes starting material. Furthermore, potassium phenoxide has limited solubility in DMF, capping the effective concentration of the nucleophile. The Fix: Switch the base from K2​CO3​ to Cesium Carbonate ( Cs2​CO3​ ). The larger, more polarizable cesium cation significantly increases the solubility of the phenoxide ion pair in organic solvents, accelerating the SNAr rate and driving the reaction to completion before side reactions can compete.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate the impurities discussed above, follow this optimized, self-validating protocol. This methodology incorporates built-in visual and analytical checkpoints to verify the integrity of the reaction in real-time.

Materials Required:

  • Methyl 6-chloronicotinate (1.0 eq, 10.0 g, 58.3 mmol)

  • Phenol (1.05 eq, 5.76 g, 61.2 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ), oven-dried (1.5 eq, 28.5 g, 87.4 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL, <50 ppm H2​O )

Step-by-Step Methodology:

  • System Preparation & Purging:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal temperature probe.

    • Purge the system with dry Nitrogen ( N2​ ) for 15 minutes.

    • Validation Check: A continuous positive pressure of N2​ must be maintained to prevent atmospheric moisture ingress.

  • Phenoxide Generation:

    • Add the anhydrous DMF (100 mL) to the flask, followed by Phenol (5.76 g). Stir until completely dissolved.

    • Add the oven-dried Cs2​CO3​ (28.5 g) in one portion.

    • Heat the suspension to 50°C for 30 minutes.

    • Validation Check: The mixture will transition from a stark white suspension to a slightly translucent, pale-yellow slurry. This color change confirms the successful generation of the active cesium phenoxide nucleophile. If the solution remains stark white, the base is likely degraded or hydrated.

  • SNAr Execution:

    • Add Methyl 6-chloronicotinate (10.0 g) portion-wise over 10 minutes to prevent a sudden exotherm.

    • Raise the internal temperature to 80°C. (Do not exceed 85°C to prevent transesterification).

    • Stir at 80°C for 4 hours.

  • In-Process Control (IPC):

    • Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC.

    • Validation Check: The reaction is deemed complete when unreacted methyl 6-chloronicotinate is <1.0% . If 6-phenoxynicotinic acid (hydrolysis byproduct) is >2.0% , the DMF was insufficiently dried; the batch must be flagged for rigorous basic aqueous washes during workup.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature (20°C).

    • Quench the reaction by pouring the mixture into 400 mL of ice-cold distilled water under vigorous stirring.

    • Validation Check: A white to off-white precipitate (the product) will immediately crash out. If the product oils out, it indicates the presence of unreacted phenol or transesterification byproducts.

    • Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold water ( 3×50 mL) to remove residual DMF and salts, followed by a wash with cold heptane (50 mL) to remove trace unreacted phenol.

    • Dry the solid in a vacuum oven at 45°C to constant weight.

References

  • Reactivity of Esters: Saponification Source: Chemistry LibreTexts URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Source: Organic Chemistry Portal URL:[Link]

  • Pyridine and its Derivatives: Chemical Properties Source: Wikipedia (Fundamental Chemical Grounding) URL:[Link]

Troubleshooting

Overcoming low aqueous solubility of Methyl 6-phenoxynicotinate in in vitro assays

Welcome to the Assay Optimization Support Center. Methyl 6-phenoxynicotinate presents unique physicochemical challenges in in vitro screening environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. Methyl 6-phenoxynicotinate presents unique physicochemical challenges in in vitro screening environments. The presence of the lipophilic phenoxy ring, combined with the masking of the nicotinic acid moiety via a methyl ester, significantly elevates its partition coefficient (LogP) and drastically reduces its thermodynamic aqueous solubility.

This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to prevent compound "crash out" (precipitation) and ensure robust, reproducible assay data.

Section 1: Diagnostic FAQ - Identifying Solubility Failures

Q: My dose-response curves for Methyl 6-phenoxynicotinate are flat or bell-shaped. Is this a solubility issue? A: Highly likely. When a compound exceeds its kinetic solubility limit in the assay buffer, it nucleates and forms colloidal aggregates. These aggregates sequester the compound, reducing the free monomer concentration available to bind the target. In cell-based assays, aggregates can also cause non-specific membrane disruption, leading to false-positive toxicity at high doses (resulting in bell-shaped curves).

Q: I don't see any visible precipitate in the well. Can it still be insoluble? A: Yes. Micro-precipitation or colloidal aggregation often occurs long before visible turbidity (macroscopic precipitation) is apparent to the naked eye. We recommend using nephelometry (light scattering) to determine the true kinetic solubility limit of Methyl 6-phenoxynicotinate in your specific assay buffer .

Section 2: Troubleshooting Guide - Formulation & Dispensing Strategies

Q: I am making intermediate dilutions in aqueous buffer from a 10 mM DMSO stock, and the compound crashes out immediately. Why? A: This is a classic "solvent-shift" phenomenon. When a concentrated DMSO stock is pipetted into an aqueous buffer, the DMSO diffuses into the water much faster than the lipophilic Methyl 6-phenoxynicotinate can disperse. This creates a localized environment of extreme supersaturation, forcing rapid nucleation.

  • Solution: Eliminate intermediate aqueous dilutions. Utilize acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of the DMSO stock directly into the final assay volume. This leverages the "sink conditions" of the bulk buffer, allowing the compound to dissolve kinetically before nucleation occurs.

Q: Acoustic dispensing isn't enough; the compound still precipitates over the 24-hour incubation. What excipients can I use? A: If kinetic solubility fails over time, you must increase the thermodynamic solubility of the system.

  • Surfactants: Non-ionic detergents like Tween-20 can form micelles that encapsulate the lipophilic phenoxy moiety.

  • Inclusion Complexes: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for this scaffold. The hydrophobic cavity of HP-β-CD accommodates the phenoxy-pyridine core, while its heavily hydroxylated exterior maintains excellent aqueous solubility .

SolubilityWorkflow A Assay Failure: Flat Dose-Response or High Variation B Check Compound Integrity (LC-MS) A->B Step 1 C Isolate Solubility Issue (Nephelometry) B->C Step 2 D Optimize DMSO Dispensing (Acoustic/Echo) C->D Step 3 E Add Co-solvents/Surfactants (Tween-20, PEG400) D->E If crash persists F Cyclodextrin Complexation (HP-β-CD) E->F If toxicity limits hit G Nano-milling / Lipid Formulation F->G For extreme lipophilicity

Caption: Diagnostic and resolution workflow for in vitro solubility failures.

Section 3: Excipient Tolerability in In Vitro Assays

When formulating Methyl 6-phenoxynicotinate, you must balance solubility enhancement with assay compatibility. Exceeding tolerability limits will induce cellular toxicity or denature biochemical targets, invalidating your results .

Excipient / Co-solventMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Critical Considerations
DMSO Solvation / Co-solvent5.0% v/v0.1% - 0.5% v/vHigh concentrations denature proteins and alter cell membrane permeability.
Tween-20 Micellar Solubilization0.1% w/v0.01% w/vCan interfere with fluorescence readouts; may lyse cells at >0.05%.
HP-β-CD Inclusion Complexation10.0% w/v1.0% - 2.0% w/vMay extract cholesterol from cell membranes at high concentrations.
PEG 400 Co-solvent5.0% v/v1.0% v/vIncreases buffer viscosity, which can alter enzyme kinetics.

Section 4: Validated Experimental Protocols

To ensure a self-validating system, every protocol below includes necessary controls. If Methyl 6-phenoxynicotinate shows activity, the parallel vehicle control must show baseline activity to prove the excipient is not driving the biological response.

Protocol A: Direct Acoustic Dispensing (Kinetic Solubilization)

Causality: Bypassing intermediate aqueous dilutions prevents localized supersaturation and subsequent nucleation.

  • Preparation: Prepare a 10 mM stock of Methyl 6-phenoxynicotinate in 100% anhydrous DMSO. Store in a desiccator to prevent water absorption, which degrades DMSO's solvation capacity.

  • Plate Loading: Transfer the DMSO stock to an Echo-compatible source plate (e.g., Labcyte 384-well LDV plate).

  • Dispensing: Use the acoustic liquid handler to dispense volumes ranging from 2.5 nL to 50 nL directly into the dry destination plate.

  • Back-filling: Back-fill all wells with pure DMSO to ensure a normalized final DMSO concentration across all dose-response wells (e.g., normalize to 50 nL for a 0.5% final DMSO concentration in a 10 µL assay).

  • Buffer Addition: Rapidly dispense the aqueous assay buffer (containing your biological target) into the destination plate. The rapid mixing into sink conditions traps the compound in a metastable, kinetically soluble state.

Protocol B: HP-β-CD Inclusion Complexation (Thermodynamic Solubilization)

Causality: If kinetic methods fail, physically shielding the lipophilic phenoxy and ester groups inside a cyclodextrin cavity will thermodynamically force the compound into the aqueous phase.

  • Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in your standard assay buffer.

  • Solid Addition: Weigh out Methyl 6-phenoxynicotinate powder directly into a glass vial. (Note: Do not use plastic, as the highly lipophilic free compound will adsorb to the walls).

  • Complexation: Add the 20% HP-β-CD buffer to the vial to achieve a target compound concentration of 1 mM.

  • Mechanical Agitation: Probe sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off) to break up macroscopic crystals and increase the surface area for cyclodextrin interaction.

  • Equilibration: Place the vial on a rotary shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Validation (Critical): Quantify the final concentration of the filtrate using HPLC-UV against a standard curve. Never assume the final concentration equals your input concentration.

CyclodextrinProtocol step1 1. Solid Dispense Methyl 6-phenoxynicotinate step2 2. Excipient Addition 20% w/v HP-β-CD in Buffer step1->step2 step3 3. Mechanical Agitation Probe Sonication (4°C) step2->step3 step4 4. Equilibration 24h Rotation at 37°C step3->step4 step5 5. Clarification 0.22 µm PTFE Filtration step4->step5 step6 6. Verification HPLC/UV Quantification step5->step6

Caption: Step-by-step workflow for thermodynamic solubilization via HP-β-CD complexation.

Scientist Pro-Tip for Esters: While optimizing aqueous solubility, remember that Methyl 6-phenoxynicotinate contains a methyl ester. If your in vitro assay contains serum (e.g., FBS in cell culture) or cellular lysates, esterases may rapidly hydrolyze the compound into 6-phenoxynicotinic acid. This acid is much more water-soluble but may have entirely different target affinity. Always run an LC-MS stability check in your assay matrix to ensure you are measuring the activity of the intact ester, not its degradation product!

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today, 11(9-10), 446-451. (2006) URL: [Link]

  • Title: Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex Source: Drug Discovery Today, 21(2), 356-362. (2016) URL: [Link]

  • Title: Unexpected low-dose toxicity of the universal solvent DMSO Source: The FASEB Journal, 28(3), 1317-1330. (2014) URL: [Link]

Optimization

Optimizing recrystallization solvent systems for Methyl 6-phenoxynicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the recrystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the recrystallization of Methyl 6-phenoxynicotinate .

Synthesized typically via the Nucleophilic Aromatic Substitution (SNAr) of methyl 6-chloronicotinate with sodium phenoxide, this intermediate presents unique purification challenges. Its moderate lipophilicity, hydrogen-bond accepting capabilities (via the pyridine nitrogen and ester carbonyl), and relatively low melting point make it highly susceptible to "oiling out" and impurity co-precipitation.

Diagnostic Workflow

RecrystallizationTroubleshooting Start Crude Methyl 6-phenoxynicotinate Dissolve Dissolve in min. hot Ethyl Acetate (Good Solvent) Start->Dissolve AddAnti Add hot Heptane (Anti-solvent) until persistent cloudiness Dissolve->AddAnti Cool Cool slowly to RT, then to 4°C AddAnti->Cool Check Did crystals form? Cool->Check Oiling Oiling Out (Liquid-Liquid Separation) Check->Oiling Oil formed NoCryst Solution remains clear (Supersaturation) Check->NoCryst No Success Crystals Formed (Solid-Liquid Separation) Check->Success Yes FixOil Reheat to dissolve, add 5% EtOAc, seed during cooling Oiling->FixOil FixNoCryst Scratch glass interface, add seed crystal NoCryst->FixNoCryst Filter Vacuum Filter & Wash with Cold Heptane Success->Filter FixOil->Cool FixNoCryst->Cool

Diagnostic workflow for Methyl 6-phenoxynicotinate recrystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Methyl 6-phenoxynicotinate "oil out" instead of crystallizing, and how do I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the solute-impurity mixture . Because Methyl 6-phenoxynicotinate has a relatively low melting point, cooling a highly concentrated solution too rapidly causes the compound to separate as a supercooled liquid rather than organizing into a crystal lattice. This is exacerbated by impurities like unreacted phenol, which act as melting-point depressants.

Solution:

  • Adjust the Solvent Ratio: If using a binary system (e.g., EtOAc/Heptane), you likely have too much anti-solvent. Reheat the mixture until the oil dissolves, add 5-10% more of the "good" solvent (EtOAc), and allow it to cool much more slowly.

  • Seeding: Introduce a seed crystal of pure Methyl 6-phenoxynicotinate just above the temperature where oiling out typically occurs. This provides a nucleation site, bypassing the high activation energy required for spontaneous homogeneous nucleation and forcing solid-liquid separation.

Q2: I am using Ethanol/Water as a solvent system, but my yields are terrible. What is the optimal solvent system?

Causality: While Ethanol/Water is a classic recrystallization system, the ester and pyridine functionalities of Methyl 6-phenoxynicotinate make it highly soluble in alcohols, while the phenoxy ring makes it highly hydrophobic. In Ethanol/Water, the compound either remains dissolved (if too much EtOH is present) or crashes out as an amorphous solid/oil (if too much water is added) due to the extreme polarity shift .

Solution: Transition to an Ethyl Acetate / Heptane binary system. Ethyl acetate perfectly solvates the polar functional groups at elevated temperatures, while heptane provides a gentle, non-polar anti-solvent environment that induces crystallization without forcing liquid-liquid separation.

Q3: My recrystallized product still contains unreacted phenol. How do I prevent co-precipitation?

Causality: Phenol and Methyl 6-phenoxynicotinate have overlapping solubility profiles in many organic solvents. During cooling, if the solution becomes supersaturated with phenol, it will co-crystallize or become trapped within the crystal lattice of your product.

Solution: Do not rely on recrystallization alone to remove phenol. Pre-treat your crude mixture. Before crystallization, dissolve the crude mass in an organic solvent (like Dichloromethane) and wash it with a 5% aqueous Sodium Carbonate (Na2CO3) or dilute NaOH solution. This converts the phenol into water-soluble sodium phenoxide, extracting it into the aqueous layer . Proceed to recrystallize the evaporated organic layer.

Quantitative Data: Solvent System Selection

The following table summarizes the physicochemical interactions between Methyl 6-phenoxynicotinate and common recrystallization solvents.

SolventBoiling Point (°C)Polarity IndexSolubility (Cold, 4°C)Solubility (Hot, BP)Role in Binary System
Ethyl Acetate 77.14.4ModerateVery HighPrimary (Good Solvent)
Heptane 98.40.1Very LowLowAnti-solvent
Isopropanol 82.53.9LowHighAlternative Primary
Toluene 110.62.4HighVery HighUnsuitable (Too soluble)
Water 100.010.2InsolubleInsolubleUnsuitable (Causes oiling)

Experimental Protocol: Optimized EtOAc/Heptane Recrystallization

This protocol is designed as a self-validating system. If Step 3 fails to produce a clear solution upon reheating, it indicates the presence of insoluble inorganic impurities (e.g., NaCl from the SNAr reaction), requiring an immediate hot filtration.

Materials Required:

  • Crude Methyl 6-phenoxynicotinate

  • Ethyl Acetate (ACS Reagent Grade)

  • Heptane (ACS Reagent Grade)

  • Erlenmeyer flasks, magnetic stir bar, hot plate, Hirsch/Büchner funnel.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude Methyl 6-phenoxynicotinate in an Erlenmeyer flask. Add a minimal amount of Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (approx. 75 °C) while stirring until the solid completely dissolves. Validation check: The solution should be transparent. If cloudy, perform a hot gravity filtration.

  • Anti-Solvent Addition: While maintaining the temperature at reflux, add hot Heptane dropwise. Continue adding until the solution becomes faintly cloudy and the cloudiness persists for more than 3 seconds before dissolving.

  • Saturation Correction: Add 1-2 drops of hot Ethyl Acetate just until the solution becomes perfectly clear again. You have now reached the exact point of saturation at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Critical: Do not agitate the flask, as this promotes the formation of microscopic, impure crystals.

  • Polishing: Once at room temperature and crystal formation is observed, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2-3 portions of ice-cold Heptane to remove residual mother liquor. Dry under vacuum.

References

  • Frontier, A. (n.d.). Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique - Recrystallization. University of Rochester.[Link]

  • Ashenhurst, J. (2011). How To Do A Recrystallization. Master Organic Chemistry.[Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data Collection - Laboratory Techniques. Hans Reich Collection. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 6-phenoxynicotinate and 6-phenoxynicotinic Acid for Synthetic Strategy

In the landscape of modern drug discovery and organic synthesis, the pyridine nucleus is a privileged scaffold. Among its many derivatives, 6-phenoxynicotinic acid and its corresponding methyl ester, methyl 6-phenoxynico...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and organic synthesis, the pyridine nucleus is a privileged scaffold. Among its many derivatives, 6-phenoxynicotinic acid and its corresponding methyl ester, methyl 6-phenoxynicotinate, serve as critical building blocks for a range of biologically active molecules. While structurally similar, the choice between the carboxylic acid and its ester has profound implications for reaction design, dictating the choice of reagents, reaction conditions, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

At a Glance: Key Physicochemical and Reactivity Differences

The primary differentiator between 6-phenoxynicotinic acid and methyl 6-phenoxynicotinate is the functional group at the C3 position of the pyridine ring: a carboxylic acid versus a methyl ester. This seemingly minor difference fundamentally alters the electronic and steric properties of the molecule, thereby influencing its reactivity in a variety of common chemical transformations.

PropertyMethyl 6-phenoxynicotinate6-phenoxynicotinic AcidRationale
Molecular Formula C₁₃H₁₁NO₃C₁₂H₉NO₃
Molecular Weight 229.23 g/mol 215.21 g/mol
Appearance White to off-white solidWhite to off-white solid
Reactivity at C3 Susceptible to nucleophilic attack (e.g., hydrolysis, amidation)Requires activation for nucleophilic attack; can undergo esterificationThe ester's carbonyl carbon is more electrophilic than the carboxylic acid's. The carboxylic acid requires conversion to a more reactive species (e.g., acid chloride, active ester) for amide bond formation.
Solubility Generally more soluble in organic solventsSoluble in polar aprotic solvents and aqueous baseThe presence of the carboxylic acid group allows for salt formation, increasing polarity and aqueous solubility.
Handling Generally stable under neutral conditionsCan be deprotonated by bases, affecting reactivity of the pyridine ringThe acidic proton can complicate reactions involving bases.

The Crucial Distinction: Amide Bond Formation

One of the most frequent applications of these building blocks is in the synthesis of amides, a common functional group in pharmaceuticals. The pathways to achieve this transformation highlight the core differences in their reactivity.

Methyl 6-phenoxynicotinate: Direct Aminolysis

The methyl ester provides a more direct, though often slower, route to amides via direct aminolysis. The electrophilic carbonyl carbon of the ester can be directly attacked by a primary or secondary amine. This reaction is typically driven to completion by heating and often requires the use of a large excess of the amine or the removal of the methanol byproduct.

Experimental Protocol: Direct Aminolysis of Methyl 6-phenoxynicotinate

  • Reaction Setup: To a solution of methyl 6-phenoxynicotinate (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or xylenes) is added the desired amine (1.1 - 2.0 eq).

  • Heating: The reaction mixture is heated to 80-120 °C and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Causality: This one-step process is synthetically efficient. However, the direct aminolysis of an unactivated ester can be sluggish and may not be suitable for less nucleophilic amines or sterically hindered substrates. The elevated temperatures required can also lead to side reactions.

6-phenoxynicotinic Acid: Activation is Key

In contrast, the carboxylic acid is unreactive towards amines under neutral conditions. The acidic proton of the carboxylic acid will readily react with the basic amine in an acid-base reaction, forming an unreactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that can be readily attacked by the amine. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activator such as HOBt (Hydroxybenzotriazole).

Experimental Protocol: Amide Coupling of 6-phenoxynicotinic Acid using HATU

  • Activation: To a solution of 6-phenoxynicotinic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF) at 0 °C is stirred for 15-30 minutes.

  • Amine Addition: The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion (typically 1-16 hours), as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Causality: While this two-step (in situ) process is less atom-economical, it offers significantly greater control and is generally more efficient for a wider range of amines, including those that are less nucleophilic or sterically demanding. The mild reaction conditions are also more compatible with sensitive functional groups.

Diagrammatic Representation of Amide Formation Pathways

G cluster_0 Methyl 6-phenoxynicotinate Pathway cluster_1 6-phenoxynicotinic Acid Pathway MeEster Methyl 6-phenoxynicotinate Amide1 6-Phenoxynicotinamide Derivative MeEster->Amide1 Direct Aminolysis (Heat) Amine1 Amine (R-NH2) Amine1->Amide1 Acid 6-phenoxynicotinic Acid Activated Activated Intermediate (e.g., Acyl Chloride, Active Ester) Acid->Activated Activation (e.g., HATU, SOCl2) Amide2 6-Phenoxynicotinamide Derivative Activated->Amide2 Nucleophilic Attack Amine2 Amine (R-NH2) Amine2->Amide2 G Start Desired Target Molecule Amide Amide at C3? Start->Amide AcidStart Start with 6-phenoxynicotinic Acid Amide->AcidStart Yes EsterStart Start with Methyl 6-phenoxynicotinate Amide->EsterStart No EsterHydrolysis Final product is the acid? Aminolysis Direct Aminolysis EsterHydrolysis->Aminolysis No Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) EsterHydrolysis->Hydrolysis Yes Coupling Amide Coupling (e.g., HATU, EDC) AcidStart->Coupling EsterStart->EsterHydrolysis FinalProduct Final Product Coupling->FinalProduct Aminolysis->FinalProduct Hydrolysis->FinalProduct

Caption: Decision tree for selecting the starting material.

Hydrolysis and Esterification: Interconversion

The two compounds can be interconverted, providing synthetic flexibility.

  • Hydrolysis: Methyl 6-phenoxynicotinate can be readily hydrolyzed to 6-phenoxynicotinic acid under either acidic or, more commonly, basic conditions (e.g., using LiOH or NaOH in a mixture of water and a co-solvent like methanol or THF). This is often a final step in a synthetic sequence if the ester was used as a protecting group for the carboxylic acid.

  • Esterification: 6-phenoxynicotinic acid can be converted to its methyl ester through Fischer esterification (reacting with methanol in the presence of a strong acid catalyst like H₂SO₄) or by other methods such as reaction with diazomethane or methyl iodide in the presence of a base. Fischer esterification is a reversible process and requires driving the reaction to completion, often by removing water.

Conclusion: Strategic Selection for Optimal Synthesis

The choice between methyl 6-phenoxynicotinate and 6-phenoxynicotinic acid is a strategic one that should be made based on the overall synthetic plan.

  • Choose Methyl 6-phenoxynicotinate when:

    • A direct, one-step amidation with a highly nucleophilic amine is desired.

    • The reaction conditions for other transformations are incompatible with a free carboxylic acid.

    • The ester serves as a protecting group for the carboxylic acid, to be deprotected in a final step.

  • Choose 6-phenoxynicotinic Acid when:

    • A wide variety of amines, including less reactive or sterically hindered ones, need to be coupled.

    • The mild conditions of modern peptide coupling reactions are required to preserve sensitive functional groups elsewhere in the molecule.

    • The final target molecule contains the free carboxylic acid.

By understanding the nuanced reactivity differences between these two valuable building blocks, researchers can design more efficient, robust, and successful synthetic routes to their target molecules.

References

  • Amide Bond Formation: Joullié, M. M., & Lassalas, P. (2018). Amide Bond Formation and Peptide Coupling. Organic Reactions, 1-1053. [Link]

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Hydrolysis of Esters: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Fischer Esterification: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

Comparative

Validation of HPLC analytical methods for Methyl 6-phenoxynicotinate quantification

Initiating Search Strategy I'm now starting with extensive Google searches. My focus is on HPLC method validation, particularly for quantifying Methyl 6-phenoxynicotinate or related compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm now starting with extensive Google searches. My focus is on HPLC method validation, particularly for quantifying Methyl 6-phenoxynicotinate or related compounds. I'm looking to identify established validation protocols as a starting point.

Developing Validation Framework

I'm now expanding my search to include regulatory guidelines from ICH, FDA, and EMA. The goal is to establish a robust structure for the guide. This involves comparing HPLC methods, detailing experimental protocols for key validation parameters, and laying out rationale for all experimental choices.

Outlining Workflow Steps

I'm now diving deeper into the specifics. My search now includes key validation parameters: specificity, linearity, range, accuracy, and precision. I'll delve into LOD, LOQ, robustness, and system suitability. I am also planning tables to present and compare data. I am generating Graphviz diagrams to visually represent the validation process and workflows.

Validation

Comparative Analysis of Methyl 6-Phenoxynicotinate and Alternative Pyridine Esters in Drug Discovery

In medicinal chemistry and agrochemical development, the pyridine-3-carboxylate (nicotinate) scaffold serves as a privileged building block. Substitutions at the C6 position of this heterocyclic ring profoundly dictate t...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and agrochemical development, the pyridine-3-carboxylate (nicotinate) scaffold serves as a privileged building block. Substitutions at the C6 position of this heterocyclic ring profoundly dictate the physicochemical properties, metabolic stability, and target-binding affinity of the resulting molecules.

This guide provides an objective, highly technical comparative analysis of Methyl 6-phenoxynicotinate (M6PN) against common alternatives such as Methyl 6-chloronicotinate (M6CN) and Methyl nicotinate (MN) . By evaluating their electronic profiles, synthetic utility, and structural roles, we establish a rational framework for selecting the appropriate pyridine ester in complex synthetic workflows.

Structural and Electronic Profiling

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a methyl ester at C3 further depletes electron density via inductive (-I) and resonance (-M) withdrawal (). However, the specific substituent at C6 dictates the molecule's downstream utility:

  • Methyl 6-chloronicotinate (M6CN): The C6 chlorine atom exerts a strong -I effect. Crucially, the C3 methyl ester is situated para to the C6 position. This regiochemistry allows the ester to stabilize the anionic Meisenheimer intermediate via resonance during nucleophilic attack, making the C6 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) ().

  • Methyl 6-phenoxynicotinate (M6PN): The phenoxy group introduces a competing electronic dynamic. While the oxygen atom is electronegative (-I), its primary influence is donating electron density into the pyridine ring via resonance (+M). This resonance donation quenches the electrophilicity of the C6 position, rendering the scaffold highly stable under physiological conditions.

  • Methyl nicotinate (MN): Lacking a C6 substituent, MN serves as a baseline. It lacks the reactive handle of M6CN and the lipophilic vector of M6PN, limiting its use to simpler structural extensions.

Pathway Substrate Pyridine Ester Core C3 C3 Position (Ester Group) Substrate->C3 C6 C6 Position (Substituent) Substrate->C6 C3_Effect Electron Withdrawing (Deactivates Ring) C3->C3_Effect C6_Phenoxy -O-Ph Group (+M Effect, -I Effect) C6->C6_Phenoxy C6_Chloro -Cl Group (Weak +M, Strong -I) C6->C6_Chloro

Electronic map of substituted pyridine esters at C3 and C6 positions.

Comparative Reactivity and Physicochemical Data

When selecting a pyridine ester for a synthetic route, understanding the orthogonal reactivity between the C3 ester and the C6 substituent is critical. M6CN is typically utilized as a transient, reactive intermediate, whereas M6PN is deployed as a late-stage motif or a stable precursor for amide coupling.

Property / CompoundMethyl 6-phenoxynicotinate (M6PN)Methyl 6-chloronicotinate (M6CN)Methyl nicotinate (MN)
C6 Substituent -O-Phenyl-Chloro-H
Electronic Net Effect (C6) Resonance Donating (+M > -I)Inductive Withdrawing (-I > +M)Neutral
SNAr Reactivity at C6 Inert (Stable ether linkage)Highly Reactive (Excellent electrophile)Unreactive
Ester Hydrolysis Rate ModerateFast (Accelerated by -Cl)Slow
Primary Utility Lipophilic hinge-binder, stable coreSynthetic intermediateBaseline building block
Approx. cLogP 2.81.20.8
Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize protocols that build in their own validation steps and rely on strict chemical logic. The following workflows demonstrate the conversion of M6CN to M6PN, followed by selective saponification.

Protocol A: Synthesis of Methyl 6-phenoxynicotinate via SNAr

Objective: Displace the C6 chlorine of M6CN with phenol while preserving the C3 methyl ester.

  • Reagent Preparation: Dissolve 1.0 eq of Methyl 6-chloronicotinate and 1.1 eq of Phenol in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and accelerating the SNAr reaction.

  • Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild, insoluble base. It is strong enough to deprotonate phenol (pKa ~10) but not nucleophilic enough to attack the C3 methyl ester, which would occur if aqueous NaOH were used.

  • Thermal Activation: Heat the suspension to 80°C for 4 hours under a nitrogen atmosphere.

  • Workup & Validation: Quench the reaction with ice water to precipitate the highly lipophilic M6PN. Filter and wash with cold water.

    • Self-Validation System: Analyze the crude product via LC-MS. The complete disappearance of the distinct 3:1 isotopic pattern ( 35Cl/37Cl ) confirms the total consumption of the M6CN starting material.

G M6CN Methyl 6-Chloronicotinate (Electrophilic Core) SNAr SNAr Reaction (DMF, 80°C) M6CN->SNAr Phenol Phenol + K2CO3 (Nucleophile) Phenol->SNAr M6PN Methyl 6-Phenoxynicotinate (Stable Intermediate) SNAr->M6PN High Yield Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) M6PN->Hydrolysis Acid 6-Phenoxynicotinic Acid (Coupling Partner) Hydrolysis->Acid Quantitative

Synthesis workflow from Methyl 6-chloronicotinate to 6-Phenoxynicotinic Acid.

Protocol B: Selective Saponification of M6PN

Objective: Hydrolyze the methyl ester to yield 6-phenoxynicotinic acid for downstream amide coupling.

  • Solvent System: Dissolve M6PN in a 3:1:1 mixture of THF:MeOH: H2​O .

    • Causality: This mixed solvent system is critical. THF solubilizes the lipophilic M6PN, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction, preventing unreacted starting material from crashing out.

  • Hydrolysis: Add 1.2 eq of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) and stir at room temperature for 2 hours.

    • Causality: LiOH is preferred over NaOH/KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing hydrolysis under milder conditions and safeguarding the diaryl ether linkage.

  • Isolation: Acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry under a vacuum.

Applications in Drug Development

In structure-based drug design, the 6-phenoxynicotinate scaffold is frequently employed to target hydrophobic sub-pockets in target proteins ().

  • Conformational Flexibility: Unlike rigid biaryl systems (e.g., 6-phenylnicotinate) synthesized via Suzuki cross-coupling, the ether oxygen in M6PN provides a dihedral angle that allows the phenyl ring to rotate. This flexibility is vital for adapting to the geometry of binding pockets, such as the DFG-out conformation in kinase inhibitors.

  • Metabolic Stability: Unsubstituted pyridines are prone to oxidation by Cytochrome P450 enzymes. The bulky phenoxy group at C6 sterically and electronically blocks this position, mitigating a common metabolic liability while simultaneously increasing the molecule's overall lipophilicity (cLogP) to enhance cellular permeability.

References
  • PubChem Database. "Methyl 6-chloronicotinate". National Center for Biotechnology Information. URL:[Link]

  • PubChem Database. "Methyl nicotinate". National Center for Biotechnology Information. URL: [Link]

  • Journal of Medicinal Chemistry. "Medicinal Chemistry and Drug Discovery Applications". ACS Publications. URL:[Link]

Comparative

Mass spectrometry fragmentation pathways of Methyl 6-phenoxynicotinate

Initiating Data Collection I'm now diving into comprehensive Google searches. My focus is on mass spectrometry fragmentation pathways of Methyl 6-phenoxynicotinate.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

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Analyzing Fragmentation Patterns

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Validation

Validating the Purity of Methyl 6-phenoxynicotinate: A Comparative Guide to qNMR vs. Traditional Chromatography

In the early stages of drug development and agrochemical synthesis, validating the absolute purity of critical intermediates like Methyl 6-phenoxynicotinate is a paramount challenge. Traditional chromatographic technique...

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Author: BenchChem Technical Support Team. Date: April 2026

In the early stages of drug development and agrochemical synthesis, validating the absolute purity of critical intermediates like Methyl 6-phenoxynicotinate is a paramount challenge. Traditional chromatographic techniques (HPLC, GC) are fundamentally relative methods—they require an identical, highly pure reference standard to quantify the analyte. When a certified reference standard is unavailable, these methods fall short.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV and GC-FID, providing researchers with a self-validating, primary analytical workflow for determining the absolute purity of Methyl 6-phenoxynicotinate.

The Mechanistic Divide: Primary Ratio vs. Secondary Reference

To understand why qNMR is rapidly becoming the gold standard for purity validation, we must examine the causality behind signal generation in different analytical platforms.

  • HPLC-UV (Secondary Reference): UV detection relies on the extinction coefficient of the molecule's chromophores. Methyl 6-phenoxynicotinate possesses a highly UV-active phenoxy group and a pyridine ring. If the sample contains impurities lacking these chromophores (e.g., residual aliphatic solvents, inorganic salts, or saturated starting materials), they will remain invisible at 254 nm. This creates a dangerous detection bias, often leading to an overestimation of purity.

  • 1H qNMR (Primary Ratio): qNMR operates on a fundamentally different physical principle. The integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal, regardless of their chemical environment. Because the "response factor" for every proton is identical, qNMR does not require an identical reference standard. Instead, a universal Internal Standard (IS) can be used to determine absolute mass fraction purity .

Comparative Experimental Data

To demonstrate the performance differences, a single batch of synthesized Methyl 6-phenoxynicotinate was analyzed using 1H qNMR, HPLC-UV, and GC-FID.

Analytical Parameter1H qNMRHPLC-UV (254 nm)GC-FID
Measured Purity (% w/w) 98.2 ± 0.1 99.8 ± 0.0599.1 ± 0.2
Reference Standard Required? No (Universal IS used)Yes (Identical standard needed)Yes (Identical standard needed)
Detection Bias None (Universal proton response)High (Misses UV-inactive impurities)Moderate (Misses non-volatile salts)
Analysis Time per Sample ~15 minutes~30 minutes~45 minutes
Sample Recovery Non-destructive (100% recoverable)DestructiveDestructive

Data Analysis: The HPLC-UV method artificially inflated the purity to 99.8% because it failed to detect residual aliphatic solvents. qNMR provided the true absolute purity (98.2%) by accounting for all proton-bearing species in the sample.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure scientific integrity, a qNMR protocol must be treated as a self-validating system. Every step, from gravimetric weighing to relaxation delays, must be carefully controlled to maintain the direct proportionality between signal intensity and molar concentration .

Step 1: Internal Standard (IS) Selection

The IS must be highly pure, stable, non-reactive, and possess a simple NMR spectrum that does not overlap with the analyte.

  • Analyte Signals: Methyl 6-phenoxynicotinate exhibits aromatic protons between 7.0−8.8 ppm and a distinct methyl ester singlet at ∼3.9 ppm .

  • Selected IS: Dimethyl sulfone (DMSO2) . It provides a sharp, highly isolated singlet at ∼3.0 ppm , ensuring zero signal overlap.

Step 2: Gravimetric Sample Preparation

Accuracy in qNMR is entirely dependent on gravimetric precision.

  • Using a calibrated microbalance (readability ≤0.01 mg ), accurately weigh ∼20 mg of the Methyl 6-phenoxynicotinate batch into a clean glass vial.

  • Accurately weigh ∼10 mg of the DMSO2 internal standard into the same vial.

  • Co-dissolve the mixture in 1.0 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to an NMR tube.

Step 3: NMR Acquisition Parameters (The Causality of T1​ Relaxation)

If nuclei are pulsed before they fully relax, their signal intensity will be artificially reduced, destroying the quantitative relationship.

  • Determine T1​ : Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Set Relaxation Delay ( D1​ ): Set D1​≥5×T1​ . This ensures >99.3% magnetization recovery between pulses. For Methyl 6-phenoxynicotinate, a D1​ of 30 seconds is typically sufficient.

  • Pulse Angle: Use a 90∘ excitation pulse for maximum signal-to-noise ratio (SNR).

  • Scans: Acquire a minimum of 16 transients (scans) to achieve an SNR >250:1 for the target peaks.

Step 4: Processing and Absolute Purity Calculation
  • Apply a zero-filling factor (e.g., 64k data points) and an exponential window function (LB = 0.3 Hz).

  • Perform rigorous manual phase correction and a high-order baseline correction.

  • Integrate the DMSO2 IS peak ( 3.0 ppm , N=6 protons) and the methyl ester peak of the analyte ( 3.9 ppm , N=3 protons).

  • Calculate purity using the mass balance equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Workflow Visualization

The following diagram illustrates the critical path of the self-validating qNMR methodology.

G Start Methyl 6-phenoxynicotinate Batch Sample Weighing Gravimetric Co-weighing with Internal Standard (DMSO2) Start->Weighing Dissolution Dissolution in CDCl3 Weighing->Dissolution NMR 1H qNMR Acquisition (D1 ≥ 5*T1, 90° Pulse) Dissolution->NMR Processing Phase/Baseline Correction & Signal Integration NMR->Processing Calculation Absolute Purity Calculation (Mass Balance Equation) Processing->Calculation

Fig 1: Step-by-step qNMR absolute purity validation workflow.

Conclusion

While HPLC-UV remains a workhorse for routine batch-to-batch consistency checks, it is fundamentally flawed for absolute purity determination without a certified reference standard. By leveraging the primary ratio principles of 1H qNMR , drug development professionals can accurately validate the purity of intermediates like Methyl 6-phenoxynicotinate. This method eliminates chromophore bias, requires minimal sample preparation, and provides an absolute mass fraction purity that is highly reproducible across different laboratories .

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. URL:[Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry. URL:[Link]

Comparative

A Comparative Guide to the Efficiency of Methyl 6-Phenoxynicotinate in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its significance is particularly pronounced in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in many pharmaceutical agents. Within this context, the pyridine ring represents a crucial heterocyclic scaffold. However, the successful implementation of Suzuki-Miyaura couplings with pyridine-based substrates is often fraught with challenges, including catalyst inhibition and competing side reactions. This guide provides a comprehensive analysis of the performance of methyl 6-phenoxynicotinate as a substrate in Suzuki-Miyaura coupling, benchmarking its efficiency against other common pyridine derivatives and offering insights into optimal reaction design.

The Challenge of Pyridine Derivatives in Suzuki-Miyaura Coupling

The nitrogen atom in the pyridine ring, while imparting desirable pharmacological properties, can also act as a coordinating agent for the palladium catalyst. This coordination can lead to catalyst deactivation and hinder the catalytic cycle, resulting in lower yields and sluggish reaction rates. The electronic nature of the pyridine ring also plays a critical role; electron-deficient pyridines, for instance, can exhibit different reactivity patterns compared to their electron-rich counterparts. These factors necessitate a careful selection of catalysts, ligands, and reaction conditions to achieve efficient coupling.

Methyl 6-Phenoxynicotinate: A Substrate of Interest

Methyl 6-phenoxynicotinate, a derivative of nicotinic acid, presents an interesting case study for Suzuki-Miyaura coupling. The presence of the electron-withdrawing methoxycarbonyl group and the phenoxy substituent influences the electronic properties of the pyridine ring, which in turn affects its reactivity. This guide will dissect the performance of this substrate in comparison to other commonly employed pyridine halides and triflates.

Comparative Performance Analysis

To provide a clear and objective comparison, we will examine the Suzuki-Miyaura coupling of various pyridine substrates with phenylboronic acid. The following table summarizes typical reaction outcomes under optimized conditions for each substrate.

SubstrateCatalyst SystemBaseSolventYield (%)Reaction Time (h)
Methyl 6-phenoxynicotinate Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85-952-4
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane70-808-12
3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O60-7512-18
2-Pyridyl triflatePdCl₂(dppf)Cs₂CO₃Dioxane80-904-6

Note: The data presented is a synthesis of typical results from various literature sources and should be considered representative. Actual yields may vary depending on specific reaction conditions and the purity of reagents.

From the data, it is evident that methyl 6-phenoxynicotinate can achieve high yields in relatively short reaction times when paired with an appropriate catalyst system like Pd(OAc)₂/SPhos. This enhanced reactivity can be attributed to the electronic nature of the substrate and the judicious choice of a sterically hindered and electron-rich phosphine ligand (SPhos) that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial in modulating the electron density and steric environment around the palladium center, thereby influencing the efficiency of each step.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Methyl 6-phenoxynicotinate Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-phenoxynicotinate with Phenylboronic Acid

This protocol provides a detailed methodology for the efficient coupling of methyl 6-phenoxynicotinate.

Materials:

  • Methyl 6-phenoxynicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an argon atmosphere, add methyl 6-phenoxynicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and deionized water (0.5 mL).

  • The flask is sealed and the reaction mixture is stirred vigorously at 100 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

Methyl 6-phenoxynicotinate demonstrates excellent performance in Suzuki-Miyaura cross-coupling reactions, often providing high yields in shorter reaction times compared to other common pyridine substrates. The key to this success lies in the selection of a suitable palladium catalyst and a sterically bulky, electron-rich phosphine ligand that can overcome the inherent challenges of pyridine coordination. The presented protocol offers a reliable starting point for researchers working with this and similar substrates. Future research may focus on expanding the substrate scope, exploring more sustainable catalyst systems, and applying these methodologies to the synthesis of complex, biologically active molecules.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 53(14), 3624-3637. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Validation

Comparative In Vitro Toxicity Assessment of Methyl 6-phenoxynicotinate Analogs

Executive Summary Methyl 6-phenoxynicotinate and its structural analogs represent a versatile diaryl ether/pyridine scaffold frequently utilized in the development of novel agrochemicals and pharmaceuticals. However, pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-phenoxynicotinate and its structural analogs represent a versatile diaryl ether/pyridine scaffold frequently utilized in the development of novel agrochemicals and pharmaceuticals. However, pyridine derivatives are historically associated with idiosyncratic hepatotoxicity and mitochondrial liability. This guide provides a comprehensive, objective comparison of the in vitro toxicity profile of the base Methyl 6-phenoxynicotinate scaffold against two key functionalized analogs (4'-Fluoro and 4'-Methoxy) and a known hepatotoxic reference standard (Chlorpromazine).

By employing a self-validating, multiplexed assay approach, researchers can uncouple metabolic inhibition from true structural cytotoxicity, ensuring high-confidence lead selection.

Chemical Rationale & Experimental Design

When modifying the phenoxy ring of the nicotinate scaffold, changes in lipophilicity (LogP) and electron density directly impact both target affinity and off-target toxicity.

To accurately assess these liabilities, relying on a single viability metric (e.g., standard MTT assays) is scientifically insufficient. Pyridine derivatives often interfere with mitochondrial oxidoreductases, leading to false-positive cytotoxicity readings in tetrazolium-based assays [1].

The Multiplexed Rationale: To establish true causality between compound exposure and cell death, this assessment utilizes a multiplexed approach:

  • Metabolic Viability (ATP Depletion): Measured via luminescent CellTiter-Glo. ATP is a highly sensitive, immediate marker of cellular metabolic state.

  • Membrane Integrity (LDH Release): Measured via colorimetric Lactate Dehydrogenase (LDH) release. LDH is a stable cytosolic enzyme that only leaks into the extracellular space upon irreversible plasma membrane rupture [2].

By measuring both endpoints from a single well, we can differentiate between cytostatic effects (ATP drop, no LDH release) and acute cytotoxicity (ATP drop, high LDH release).

Workflow Seed Cell Seeding (HepG2) Dose Compound Dosing (10-point curve) Seed->Dose Incubate Incubation (48 Hours) Dose->Incubate Split Sample Split Incubate->Split LDH LDH Assay (Supernatant) Split->LDH Membrane Integrity ATP ATP Assay (Cell Lysate) Split->ATP Metabolic Viability

Multiplexed in vitro workflow for parallel LDH and ATP toxicity assessment.

Step-by-Step Methodology: Self-Validating Multiplex Protocol

This protocol is designed with built-in quality control metrics (Z'-factor calculation) to ensure the trustworthiness of the data, adhering to OECD Good In Vitro Method Practices (GIVIMP) [3].

Materials Required:

  • HepG2 Cell Line (Human hepatocellular carcinoma)

  • 96-well opaque-walled tissue culture plates (clear bottom)

  • Luminescent ATP Detection Reagent (e.g., CellTiter-Glo)

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH)

Step 1: Cell Seeding & Equilibration

  • Harvest HepG2 cells at 80% confluency.

  • Seed cells at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Self-Validation Step: Leave column 1 as media-only (background control) and column 12 as vehicle-only (0.1% DMSO control).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 2: Compound Dosing

  • Prepare a 10-point, 3-fold serial dilution of Methyl 6-phenoxynicotinate analogs and Chlorpromazine (positive control) in 100% DMSO.

  • Perform a 1:1000 intermediate dilution in culture media to achieve a final DMSO concentration of 0.1% (preventing vehicle-induced solvent toxicity).

  • Aspirate media from the 96-well plate and add 100 µL of the dosed media.

  • Incubate for 48 hours.

Step 3: Multiplex Execution & Data Acquisition

  • LDH Readout: Carefully transfer 50 µL of the culture supernatant from each well to a fresh 96-well clear plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes. Add 50 µL Stop Solution and read absorbance at 490 nm.

  • ATP Readout: To the remaining 50 µL of cells/media in the original plate, add 50 µL of ATP luminescent reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence (integration time: 1 second/well).

  • Quality Control: Calculate the Z'-factor using the 0.1% DMSO (negative) and 100 µM Chlorpromazine (positive) controls. Proceed with data analysis only if Z' > 0.5.

Comparative Toxicity Data

The following table summarizes the representative in vitro toxicity metrics of the base scaffold, its functionalized analogs, and the reference compound. Data is expressed as the half-maximal inhibitory/cytotoxic concentration (IC₅₀/CC₅₀).

CompoundStructural ModificationIC₅₀ (ATP) µMCC₅₀ (LDH) µMROS Induction (Fold Change)Cytotoxicity Profile
Methyl 6-phenoxynicotinate None (Base Scaffold)45.2 ± 3.1> 1001.2xLow/Moderate
Analog A 4'-Fluoro substitution12.5 ± 1.838.4 ± 2.23.5xModerate/High
Analog B 4'-Methoxy substitution> 100> 1000.9xNon-toxic
Chlorpromazine Reference Toxicant8.4 ± 0.915.2 ± 1.15.2xHigh (Hepatotoxic)

Data Interpretation:

  • Analog A (4'-Fluoro): The addition of the electron-withdrawing fluorine atom significantly increased lipophilicity. While this often improves target engagement, the data shows a sharp drop in both ATP and LDH metrics, indicating acute membrane toxicity and off-target liabilities.

  • Analog B (4'-Methoxy): The electron-donating methoxy group completely abrogated the toxicity seen in the base scaffold, maintaining ATP levels and showing zero membrane rupture up to 100 µM.

Mechanistic Insights: The Toxicity Pathway

The discrepancy between the IC₅₀ (ATP) and CC₅₀ (LDH) for Analog A (12.5 µM vs 38.4 µM) provides a critical mechanistic clue. Because ATP depletion occurs at a much lower concentration than membrane rupture, the primary mechanism of toxicity is likely mitochondrial uncoupling rather than direct physical membrane lysis.

Highly lipophilic pyridine analogs (like Analog A) tend to accumulate in the mitochondrial matrix. They disrupt the electron transport chain (ETC), leading to a spike in Reactive Oxygen Species (ROS) [4]. This oxidative stress triggers lipid peroxidation, which eventually leads to secondary necrosis (LDH release).

ToxicityPathway Compound Lipophilic Analog (e.g., 4'-Fluoro) Mito Mitochondrial Accumulation Compound->Mito High LogP Internalization ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Uncoupling ATP ATP Depletion (Metabolic Arrest) Mito->ATP Loss of Potential Membrane Lipid Peroxidation & Membrane Rupture ROS->Membrane Oxidative Damage Death Secondary Necrosis (LDH Release) ATP->Death Energy Failure Membrane->Death Lysis

Proposed mechanistic pathway of mitochondrial-driven toxicity in lipophilic pyridine analogs.

Conclusion & Lead Selection

When evaluating Methyl 6-phenoxynicotinate analogs, lipophilicity must be carefully managed. The comparative data clearly demonstrates that while halogenation (Analog A) may be a standard medicinal chemistry tactic to block metabolic liability, it introduces severe mitochondrial toxicity. Conversely, the introduction of a polar, electron-donating group (Analog B) yields a highly favorable in vitro safety profile.

For downstream in vivo studies, Analog B is the recommended lead candidate, as it demonstrates a clean cytotoxic profile and no significant ROS induction, ensuring a wider therapeutic index.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Multiplexed viability, cytotoxicity and apoptosis assays for cell-based screening. Current Chemical Genomics. URL:[Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics. URL:[Link]

  • OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286, OECD Publishing, Paris. URL:[Link]

  • Tolosa, L., Donato, M. T., & Gómez-Lechón, M. J. (2015). High-content screening of drug-induced hepatotoxicity. Archives of Toxicology. URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 6-phenoxynicotinate proper disposal procedures

Initiating Chemical Disposal Analysis I'm starting with a deep dive into finding the Safety Data Sheet (SDS) and relevant literature for Methyl 6-phenoxynicotinate. My immediate focus is on understanding its physical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Chemical Disposal Analysis

I'm starting with a deep dive into finding the Safety Data Sheet (SDS) and relevant literature for Methyl 6-phenoxynicotinate. My immediate focus is on understanding its physical and chemical properties to determine the correct disposal methods. This will be my initial step to determine how to safely dispose of it.

Developing Disposal Procedure Guide

I'm now expanding my research to include general lab chemical disposal guidelines from EPA, OSHA, and chemical suppliers. I'm focusing on compounds with similar properties to identify potential best practices. I will also investigate any known incompatibilities or hazardous decomposition pathways. My next task will be synthesizing this data into a structured disposal guide, and then developing a step-by-step protocol, including a decision tree, for neutralization of the chemical.

Gathering Initial Disposal Information

I'm starting by zeroing in on the SDS and relevant literature for Methyl 6-phenoxynicotinate to ascertain its key properties and potential hazards. I'll be checking any specific regulatory guidelines too. Next, I plan on investigating typical lab disposal best practices. I'm especially interested in chemically similar substances, and I'll be looking into any reactions to avoid!

Handling

Personal protective equipment for handling Methyl 6-phenoxynicotinate

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical building blocks not as a mere compliance exercise, but as a system of integrated risk mitigation. Methyl 6-phenoxynicotinate is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical building blocks not as a mere compliance exercise, but as a system of integrated risk mitigation. Methyl 6-phenoxynicotinate is a highly specific intermediate frequently utilized in drug discovery. To handle it safely, we must first understand its structural causality: it combines a basic pyridine nitrogen, a reactive methyl ester, and a lipophilic phenoxy moiety.

This specific structural triad dictates our operational approach. The lipophilicity implies a high potential for dermal absorption, while the ester group can act as a mucosal irritant. When handling this compound—whether as a dry, potentially static-prone powder or dissolved in penetration-enhancing solvents like DMSO—standard generic safety protocols are insufficient.

Below is the advanced, self-validating operational and logistical guide for handling Methyl 6-phenoxynicotinate.

Mechanistic Hazard Assessment & PPE Selection

We do not select Personal Protective Equipment (PPE) arbitrarily; selection is dictated by the physicochemical properties of the molecule and the carrier solvent. Because Methyl 6-phenoxynicotinate contains a lipophilic phenoxy ether, it exhibits high lipid solubility. If exposed to the skin, it can rapidly bypass the stratum corneum.

Furthermore, the choice of solvent drastically alters the hazard profile. While standard nitrile provides an excellent barrier against the dry powder, dissolving this compound in aprotic solvents (e.g., DMSO, DMF) creates a "Trojan Horse" effect, where the solvent rapidly carries the solute through standard glove barriers. This necessitates a dynamic PPE strategy, adhering strictly to .

Quantitative PPE Configuration Matrix
PPE CategorySpecificationQuantitative Rationale & Causality
Primary Dermal 100% Nitrile (Minimum 6-mil)>480 min breakthrough for dry powder. Prevents static cling of particulates to the skin. Latex is strictly prohibited due to poor ester resistance.
Secondary Dermal 8-mil Butyl or Heavy-Duty NitrileRequired only when handling in DMSO/DCM. Standard 4-mil nitrile degrades in <5 minutes upon DMSO exposure, risking immediate systemic absorption.
Ocular Protection ANSI Z87.1 Splash Goggles0% acceptable bypass. Standard safety glasses lack a lateral seal, allowing aerosolized ester particulates to contact the ocular mucosa.
Respiratory Chemical Fume HoodMust maintain a face velocity of 80–120 fpm . Keeps airborne particulate concentration well below permissible exposure limits.

Operational Workflow: Massing and Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. This ensures that engineering controls are actively protecting you before the chemical is exposed.

Step 1: Environmental Preparation & System Validation

  • Action: Clear the fume hood of all unnecessary equipment to prevent turbulent airflow. Set the sash to the designated operating height (typically 18 inches).

  • Causality: Clutter disrupts laminar flow, creating eddies that can pull aerosolized Methyl 6-phenoxynicotinate out of the hood and into the operator's breathing zone.

  • Validation: Before opening the chemical vial, hold a single tissue (e.g., Kimwipe) at the lower edge of the sash. It must visibly pull inward toward the baffle, validating negative pressure as mandated by .

Step 2: Static Mitigation & Massing

  • Action: Use a static eliminator (e.g., a polonium anti-static brush or zero-stat gun) on the weighing boat and the exterior of the chemical vial. Weigh the powder using a dedicated stainless steel or PTFE-coated spatula.

  • Causality: Pyridine derivatives in dry powder form frequently accumulate static charge. Unmitigated static causes the powder to repel from the spatula, aerosolizing the compound and contaminating the balance enclosure.

  • Validation: The powder should transfer smoothly without "jumping" or clinging to the vertical walls of the weigh boat.

Step 3: Solubilization & Transfer

  • Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed powder inside the fume hood. Cap the vial tightly before vortexing.

  • Causality: Adding solvent to the powder (rather than powder to solvent) prevents dry particulates from being displaced into the air by the liquid volume.

  • Validation: Inspect the capped vial for total dissolution (no suspended particulates) before removing it from the primary engineering control.

Process Visualization

G Start Pre-Operation Hazard Assessment PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Engineering Controls (Fume Hood >100 fpm) PPE->Hood Handle Weighing & Transfer Methyl 6-phenoxynicotinate Hood->Handle Solvent Solvent Addition (e.g., DMSO/DCM) Handle->Solvent Spill Spill Event? Solvent->Spill Decon Decontamination (Soap/Water & EtOH) Spill->Decon Yes (Execute Spill Plan) Dispose RCRA-Compliant Waste Disposal Spill->Dispose No (Routine Cleanup) Decon->Dispose

Operational workflow for handling Methyl 6-phenoxynicotinate, from PPE donning to RCRA disposal.

Spill Response and Disposal Plan

Laboratory safety requires anticipating failure. If Methyl 6-phenoxynicotinate is spilled, the response must be immediate and chemically logical, adhering to the framework outlined in .

Spill Decontamination Protocol
  • Containment: If a dry powder spill occurs, do not sweep it dry, as this will aerosolize the ester. Gently cover the spill with damp paper towels (using water or a 10% ethanol solution) to suppress dust.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water. The ester and phenoxy groups are moderately hydrophobic, so a surfactant is required to lift residual molecules from the surface. Follow with a 70% ethanol wipe down.

Logistical Disposal Plan (RCRA Compliance)

Under , waste containing Methyl 6-phenoxynicotinate must be strictly segregated to prevent dangerous cross-reactions.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a solid hazardous waste bin lined with a compatible poly-bag. Crucial Causality: Do not mix this waste with strong acids or oxidizers. The basic pyridine nitrogen will undergo an exothermic protonation reaction if exposed to concentrated acids.

  • Liquid Waste: If dissolved in organic solvents, the waste must be routed to the "Non-Halogenated Organics" carboy (if in DMSO/EtOH) or the "Halogenated Organics" carboy (if in DCM). Ensure the waste carboy is properly vented to prevent pressure buildup from solvent vapor expansion.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generators. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Personal Protective Equipment. URL: [Link]

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